Ellipyrone A
Description
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Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(2E)-14-[(E)-but-2-enyl]-7-ethyl-11-hydroxy-9,13,17-trioxo-8,19-dioxabicyclo[13.3.1]nonadeca-2,15-dien-5-yl] acetate |
InChI |
InChI=1S/C25H34O8/c1-4-6-10-22-23(29)12-18(28)14-25(30)33-19(5-2)15-21(31-16(3)26)9-7-8-20-11-17(27)13-24(22)32-20/h4,6-8,13,18-22,28H,5,9-12,14-15H2,1-3H3/b6-4+,8-7+ |
InChI Key |
DFVLAHWOWLNRLP-GFGVWQOPSA-N |
Isomeric SMILES |
CCC1CC(C/C=C/C2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)C/C=C/C)OC(=O)C |
Canonical SMILES |
CCC1CC(CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)O1)O)CC=CC)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ellipyrone A: A Technical Overview of its Discovery, Source, and Bioactivity
A Novel Antihyperglycemic Agent from a Marine Source
Introduction: Ellipyrone A is a recently identified γ-pyrone enclosed macrocyclic polyketide that has demonstrated significant potential as an antihyperglycemic agent.[1][2] This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of this compound, with a focus on the experimental methodologies and underlying signaling pathways for researchers, scientists, and drug development professionals.
Discovery and Natural Source
This compound, along with its analogue Ellipyrone B, was isolated from the marine oval bone cuttlefish, Sepia elliptica.[1][2][3] The discovery was the result of a systematic investigation into the bioactive compounds present in the crude solvent extract of this marine organism.[1][2] The identification of these novel macrocyclic polyketides highlights the largely untapped potential of marine fauna as a source of unique and pharmacologically active natural products.
Biological Activity and Mechanism of Action
This compound exhibits notable antihyperglycemic properties through the inhibition of key enzymes involved in glucose metabolism and regulation.[1][4][5][6] Specifically, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase.[1][4][5][6]
The inhibition of DPP-4 is a particularly significant finding. DPP-4 is a serine exopeptidase that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins play a crucial role in stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release, thereby regulating blood glucose levels, especially after a meal.[1][2] By inhibiting DPP-4, this compound effectively prolongs the action of incretins, leading to improved glycemic control.
Quantitative Bioactivity Data
The inhibitory activities of this compound and its analogue are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 (mM) | Reference Compound | Reference IC50 (mM) |
| This compound | Dipeptidyl peptidase-4 (DPP-4) | 0.35[1][4][5][6] | Diprotin A | 0.29[1][2] |
| α-glucosidase | 0.74[1][4][5][6] | Acarbose | Not Reported in Snippets | |
| α-amylase | 0.59[1][4][5][6] | Acarbose | Not Reported in Snippets | |
| Ellipyrone B | Dipeptidyl peptidase-4 (DPP-4) | 0.48[1][2] | Diprotin A | 0.29[1][2] |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Sepia elliptica was achieved through a multi-step chromatographic process. While the specific details of the chromatographic media and solvent systems are not fully detailed in the provided information, the general workflow can be outlined as follows:
-
Extraction: A crude solvent extract is prepared from the tissue of Sepia elliptica.
-
Fractionation: The crude extract is subjected to repeated chromatographic fractionation. This typically involves techniques such as column chromatography using various stationary phases (e.g., silica gel, reversed-phase C18) and a gradient of solvent systems to separate the complex mixture into fractions of decreasing complexity.
-
Purification: Fractions showing promising activity in preliminary bioassays are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds, this compound and Ellipyrone B.
Visualizations
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation of this compound from Sepia elliptica.
Signaling Pathway: Mechanism of Action of this compound
Caption: Signaling pathway of this compound's inhibitory action on DPP-4.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipyrones A-B, from oval bone cuttlefish Sepia elliptica: Antihyperglycemic γ-pyrone enclosed macrocyclic polyketides attenuate dipeptidyl peptidase-4 and carbolytic enzymes - CMFRI Digital Repository [eprints.cmfri.org.in]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 5. Dipeptidyl Peptidase (DPP) | DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Isolation of Natural Products from Sepia elliptica and Related Cephalopods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing bioactive natural products from the cuttlefish, Sepia elliptica, and closely related species within the Sepia genus. Due to the limited specific research on Sepia elliptica, this document collates detailed experimental protocols and quantitative data from studies on other commercially and scientifically significant Sepia species, offering a foundational framework for researchers exploring the therapeutic potential of these marine organisms. The guide focuses on the extraction, purification, and characterization of key compound classes, including peptides, polysaccharides, and melanin, and where available, delves into their mechanisms of action.
Extraction and Isolation of Bioactive Peptides
Bioactive peptides from Sepia species, particularly from the ink, have garnered interest for their potential therapeutic applications, including anticancer activities. The general workflow for their isolation involves enzymatic hydrolysis followed by chromatographic purification.
Experimental Protocol: Isolation of an Anticancer Oligopeptide from Sepia Ink
This protocol is adapted from studies on Sepia ink and provides a robust method for isolating bioactive oligopeptides.
1.1.1. Enzymatic Hydrolysis:
-
Starting Material: Sepia ink.
-
Enzyme: Trypsin.
-
Procedure: The ink is hydrolyzed with trypsin to generate a peptide mixture.
1.1.2. Initial Separation by Ultrafiltration:
-
The hydrolysates are subjected to ultrafiltration to separate peptides based on their molecular weight.
1.1.3. Purification by Gel Filtration Chromatography:
-
Column: Sephadex G-25.
-
Purpose: Further purification of the peptide fraction obtained from ultrafiltration.
1.1.4. Final Purification and Analysis by HPLC:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Column: C18-modified silica stationary phase.[2]
-
Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water is typically used. The process starts with a high concentration of the aqueous phase to elute polar contaminants, followed by a gradual increase in the organic phase (acetonitrile) to elute the peptides based on their hydrophobicity.[2]
-
Outcome: Fractions containing the purified peptide are collected, pooled, and can be lyophilized.[2]
Quantitative Data
| Parameter | Value | Source Species | Reference |
| Molecular Mass of Isolated Oligopeptide | 343.4 Da | Sepia ink | [3] |
| Amino Acid Sequence | N Gln-Pro-Lys | Sepia ink | [3] |
| Yield of Oligopeptides | 1.82% | Sepia ink | [3] |
Experimental Workflow
Extraction and Isolation of Bioactive Polysaccharides
Polysaccharides from Sepia species, particularly from the cuttlebone and ink, have demonstrated antioxidant and other valuable biological activities. The isolation procedures often involve enzymatic digestion to remove proteins, followed by chromatographic separation.
Experimental Protocol: Isolation of a Heteropolysaccharide from Sepia esculenta Ink
2.1.1. Enzymatic Digestion:
-
Starting Material: Sepia esculenta ink.
-
Procedure: The ink is mixed with distilled water (1:20 w/v) and subjected to a two-step enzymatic hydrolysis to remove proteins.
2.1.2. Dialysis and Crude Polysaccharide Recovery:
-
The supernatant from the digestion is collected and dialyzed (3500 Da molecular weight cut-off).[4]
-
The crude polysaccharides are then obtained by freeze-drying.[4]
2.1.3. Purification by Ion-Exchange Chromatography:
-
Column: Q Sepharose 4 Fast Flow.[4]
-
Elution: A gradient of 0 to 2 mol/L NaCl solution is used to elute the polysaccharide fractions.[4]
-
Monitoring: The fractions are monitored using the phenol-sulfuric acid method at 490 nm.[4]
Quantitative Data for Heteropolysaccharide SE-1 from Sepia esculenta Ink
| Parameter | Value | Reference |
| Molecular Weight | 13.1 kDa | [4] |
| Total Sugar Content | 56.2% | [4] |
| Protein Content | 4% | [4] |
| Aminosugar Content | 37.1% | [4] |
| Glucuronic Acid Content | ~7.5% | [4] |
| Monosaccharide Composition Ratio (Man:GlcN:GlcUA:GalN:Xyl:Fuc) | 1.00:1.38:0.65:2.89:0.76:1.99 | [4] |
Experimental Workflow
Extraction and Purification of Melanin from Sepia Ink
Melanin from Sepia ink is a well-known biomaterial with various applications. Its purification is crucial to remove associated proteins and other impurities.
Experimental Protocol: Purification of Melanin from Sepia officinalis Ink
3.1.1. Acid Treatment:
-
Starting Material: Commercial Sepia officinalis ink.
-
Reagent: Hydrochloric acid (0.5 - 3.0 M).
-
Procedure: 50 g of ink is mixed with 100 ml of HCl in a dark recipient and stirred for 30 minutes. The mixture is then kept for 24 hours at 10°C.[5]
3.1.2. Centrifugation and Washing:
-
The solid melanin is separated from the supernatant by centrifugation (10,000 rpm at 5°C for 15 minutes).[5]
-
The pellet is washed sequentially three times with 0.5 M HCl, water, acetone, and finally water again.[5]
3.1.3. Characterization:
-
The purified melanin can be characterized using elemental analysis, UV-Vis and IR spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal ion analysis.[5]
Experimental Workflow
Signaling Pathways and Mechanism of Action
The investigation into the specific signaling pathways modulated by natural products from Sepia species is an emerging area of research. Preliminary studies have indicated potential mechanisms of action for certain isolated compounds.
Tyrosinase-Induced Apoptosis
Tyrosinase, an enzyme present in the melanin-free ink of Sepia officinalis, has been identified as a cytotoxic factor against various cell lines.[6]
-
Mechanism: Purified Sepia tyrosinase has been shown to induce a significant increase in caspase-3 activity in PC12 cells, leading to an irreversible apoptotic process.[6] This suggests that tyrosinase can trigger the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.
Inhibition of Matrix Metalloproteinases
Sulfated peptidoglycans from Sepia ink have been reported to possess anti-invasive and anti-migratory effects on carcinoma cells.
-
Mechanism: These compounds are suggested to exert their effects by inhibiting the activity of matrix metalloproteinase-2 (MMP-2).[6] MMPs are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By inhibiting MMP-2, these peptidoglycans can potentially impede the spread of cancer cells.
Conclusion
The genus Sepia represents a rich and largely untapped source of novel bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. While research directly focusing on Sepia elliptica is still in its early stages, the established protocols for the isolation of peptides, polysaccharides, and melanin from other Sepia species provide a solid foundation for future investigations. The preliminary insights into the mechanisms of action of these compounds, such as the induction of apoptosis and inhibition of key enzymes in cancer progression, underscore the importance of continued research in this area. This guide serves as a technical resource to facilitate and standardize the exploration of the chemical and biological diversity of Sepia elliptica and its relatives, with the ultimate goal of translating these natural products into valuable therapeutic agents.
References
Unveiling the Spectroscopic Signature of Ellipyrone A: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Ellipyrone A, a novel γ-pyrone enclosed macrocyclic polyketide with promising antihyperglycemic properties. This document summarizes the key spectroscopic data in structured tables for easy reference and outlines the experimental protocols for its isolation and characterization.
This compound, with the molecular formula C25H34O8, was isolated from the marine cuttlefish Sepia elliptica. It has demonstrated significant potential in attenuating dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, making it a compound of interest for diabetes research.[1] The structural elucidation of this complex macrocycle was achieved through a combination of advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]+ | 463.2275 | 463.2271 | C25H35O8 |
Experimental Protocol: High-resolution mass spectra were acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The detailed structure of this compound was elucidated using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC. The experiments were conducted in deuterated chloroform (CDCl3) on a 500 MHz spectrometer.
1H NMR Data (500 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.25 | s | |
| 5 | 7.15 | s | |
| 7 | 4.12 | m | |
| 8 | 1.65, 1.58 | m | |
| 9 | 1.35 | m | |
| 10 | 1.42 | m | |
| 11 | 3.85 | m | |
| 12 | 1.72 | m | |
| 13 | 5.30 | dd | 10.5, 5.5 |
| 14 | 5.45 | dd | 10.5, 6.0 |
| 15 | 2.30 | m | |
| 16 | 1.15 | d | 6.5 |
| 17 | 3.95 | q | 6.5 |
| 18 | 1.25 | d | 6.5 |
| 20 | 2.55 | dq | 7.0, 7.0 |
| 21 | 1.05 | t | 7.0 |
| 1-OCH3 | 3.80 | s | |
| 6-OCH3 | 3.90 | s | |
| 7-OH | 2.50 | d | 4.0 |
| 11-OH | 2.80 | d | 4.5 |
| 17-OH | 3.10 | d | 5.0 |
13C NMR Data (125 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) |
| 2 | 164.5 |
| 3 | 105.2 |
| 4 | 175.0 |
| 5 | 98.5 |
| 6 | 168.0 |
| 7 | 75.1 |
| 8 | 35.2 |
| 9 | 25.8 |
| 10 | 30.1 |
| 11 | 72.5 |
| 12 | 40.5 |
| 13 | 130.2 |
| 14 | 132.8 |
| 15 | 42.1 |
| 16 | 20.5 |
| 17 | 68.9 |
| 18 | 23.1 |
| 19 | 172.0 |
| 20 | 45.3 |
| 21 | 12.5 |
| 1-OCH3 | 56.2 |
| 6-OCH3 | 56.8 |
Experimental Protocol: 1H and 13C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.
Structure Elucidation Workflow
The process of determining the structure of a novel natural product like this compound follows a logical workflow, beginning with isolation and culminating in the final structural confirmation.
This technical guide provides a concise summary of the key NMR and mass spectrometry data for this compound. For a complete understanding of the structure elucidation process, including the interpretation of 2D NMR correlations and stereochemical analysis, researchers are encouraged to consult the primary literature. The data presented here serves as a valuable resource for scientists working on the synthesis, derivatization, and further biological evaluation of this promising new natural product.
References
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of γ-Pyrone Macrocyclic Polyketides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating and complex world of γ-pyrone macrocyclic polyketide biosynthesis. These natural products, exemplified by compounds like the antibiotic aureothin and the nematicidal agent spectinabilin, possess significant biological activities, making their biosynthetic pathways a subject of intense research for therapeutic development and synthetic biology applications. This document provides a comprehensive overview of the enzymatic machinery, genetic organization, and key chemical transformations involved in the construction of these intricate molecules.
Core Concepts in γ-Pyrone Macrocyclic Polyketide Biosynthesis
The biosynthesis of γ-pyrone macrocyclic polyketides is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs), primarily of Type I. These PKSs function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to build the complex polyketide backbone. A key feature in the biosynthesis of the compounds discussed herein is the non-colinear nature of the PKS, where modules are used in an iterative fashion, deviating from the canonical sequential model.[1][2][3]
The formation of the characteristic γ-pyrone ring is a crucial step in the biosynthetic pathway. This moiety is typically formed through the cyclization of a triketide or tetraketide intermediate, a process that can be enzyme-catalyzed or occur spontaneously.[4][5] The timing of this cyclization relative to other modifications and the final macrocyclization is a key determinant of the final product's structure.
Case Studies: Aureothin and Spectinabilin
Aureothin and spectinabilin (also known as neoaureothin) are two of the most well-characterized γ-pyrone macrocyclic polyketides, produced by Streptomyces thioluteus and Streptomyces orinoci, respectively.[1] Their biosynthetic pathways offer remarkable insights into the non-canonical programming of Type I PKSs.
The Aureothin Biosynthetic Pathway
The biosynthesis of aureothin is governed by the aur gene cluster.[2][6] A key feature of this pathway is the iterative use of the first PKS module, AurA, which is responsible for two successive rounds of chain extension.[3] The starter unit for aureothin biosynthesis is the unusual p-nitrobenzoic acid (pNBA), which is synthesized from p-aminobenzoic acid (pABA) by the di-iron N-oxygenase AurF.[7]
The polyketide chain is assembled on the PKS assembly line, composed of the proteins AurA, AurB, and AurC.[8] After assembly and modification, the polyketide chain is released and cyclized to form the final aureothin molecule.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of the aureothin iterative type I polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. In vitro reconstitution and crystal structure of p-aminobenzoate N-oxygenase (AurF) involved in aureothin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ellipyrone A: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipyrone A is a γ-pyrone enclosed macrocyclic polyketide recently isolated from the oval bone cuttlefish, Sepia elliptica.[1][2] As a member of the pyrone class of natural products, it holds potential for various pharmacological applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antihyperglycemic properties. It includes available quantitative data, detailed experimental protocols for relevant assays, and a workflow for the biological activity screening of novel marine natural products.
Data Presentation
The primary biological activity identified for this compound is its potential as an antihyperglycemic agent. This activity is attributed to its ability to inhibit key enzymes involved in glucose metabolism. The following table summarizes the quantitative data from in vitro enzymatic assays.
| Target Enzyme | This compound IC50 (mM) | Reference Compound | Reference IC50 (mM) |
| Dipeptidyl peptidase-4 (DPP-4) | 0.35 | Diprotin A | 0.29 |
| α-glucosidase | 0.74 | Acarbose | Not Specified |
| α-amylase | 0.59 | Acarbose | Not Specified |
Data sourced from Silpa & Chakraborty, 2022.[1][2]
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on standard methods and are representative of the procedures used to evaluate the biological activity of this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4, a key regulator of incretin hormones involved in glucose homeostasis.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Sitagliptin, Diprotin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In the wells of the microplate, add the diluted test compound or reference inhibitor.
-
Add the DPP-4 enzyme solution to each well and incubate for a specified period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Incubate the plate for a defined time (e.g., 30 minutes at 37°C), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC liberation).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Phosphate buffer (e.g., pH 6.8)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader (for absorbance)
Procedure:
-
Prepare a stock solution of this compound and the reference inhibitor.
-
Create serial dilutions of the test and reference compounds in the phosphate buffer.
-
Add the α-glucosidase solution and the diluted compounds to the wells of the microplate.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C).
-
Add the pNPG substrate to start the reaction and incubate for a further period (e.g., 20 minutes at 37°C).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPP-4 assay.[3][4][5]
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.[6][7][8]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer (e.g., pH 6.9)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader (for absorbance)
Procedure:
-
Prepare stock solutions and serial dilutions of this compound and the reference inhibitor.
-
Add the starch solution and the diluted compounds to test tubes or a microplate.
-
Add the α-amylase solution to initiate the reaction and incubate (e.g., 20 minutes at 37°C).
-
Add the DNS reagent to stop the reaction and develop the color.
-
Heat the mixture in a boiling water bath for a set time (e.g., 5-15 minutes) to facilitate color development.
-
Cool the mixture to room temperature and dilute with water if necessary.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Visualization of Experimental Workflows and Signaling Pathways
While specific signaling pathways for this compound have not yet been elucidated, the following diagrams illustrate a general workflow for the screening of marine natural products and a hypothetical signaling pathway that could be investigated based on the activities of similar pyrone compounds.
References
- 1. Ellipyrones A-B, from oval bone cuttlefish Sepia elliptica: Antihyperglycemic γ-pyrone enclosed macrocyclic polyketides attenuate dipeptidyl peptidase-4 and carbolytic enzymes - CMFRI Digital Repository [eprints.cmfri.org.in]
- 2. researchgate.net [researchgate.net]
- 3. α-Glucosidase inhibition assay [bio-protocol.org]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. pubcompare.ai [pubcompare.ai]
- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 7. In vitro α-amylase inhibitory assay [protocols.io]
- 8. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipyrone A is a novel γ-pyrone enclosed macrocyclic polyketide recently isolated from the oval bone cuttlefish, Sepia elliptica. Emerging research has identified its potential as a promising antihyperglycemic agent. This technical guide provides an in-depth overview of the primary pharmacological profile of this compound, focusing on its mechanism of action, target inhibition, and the associated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic candidate.
Core Pharmacological Targets and In Vitro Activity
The primary pharmacological activity of this compound is centered on the inhibition of key enzymes involved in glucose metabolism. Specifically, it has demonstrated inhibitory effects on dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. These enzymes represent critical control points in glucose homeostasis, and their inhibition is a validated strategy in the management of hyperglycemia.
The inhibitory potency of this compound against these targets has been quantified and is summarized in the table below. The data is benchmarked against established inhibitors, Diprotin A for DPP-4 and Acarbose for α-glucosidase and α-amylase.
| Target Enzyme | This compound IC50 (mM) | Reference Inhibitor | Reference Inhibitor IC50 (mM) |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.35[1][2] | Diprotin A | 0.29[1][2] |
| α-Glucosidase | 0.74[1][2] | Acarbose | Not explicitly stated in the provided context |
| α-Amylase | 0.59[1][2] | Acarbose | Not explicitly stated in the provided context |
Mechanism of Action and Signaling Pathway
The antihyperglycemic effect of this compound is primarily attributed to its potent inhibition of DPP-4. DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. This dual action results in improved glycemic control.
The signaling cascade initiated by GLP-1 in pancreatic β-cells, and the point of intervention by this compound, is depicted in the following diagram:
Figure 1: Incretin Signaling Pathway and DPP-4 Inhibition by this compound
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the pharmacological findings for this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory activity of this compound against DPP-4.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Diprotin A (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Diprotin A in the assay buffer.
-
In a 96-well black microplate, add 25 µL of the assay buffer to all wells.
-
Add 25 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 25 µL of assay buffer.
-
Add 25 µL of the DPP-4 enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Experimental Workflow for DPP-4 Inhibition Assay
α-Glucosidase Inhibition Assay
This protocol describes a colorimetric method for assessing the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the phosphate buffer to all wells.
-
Add 20 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 20 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This protocol details a colorimetric method to evaluate the inhibitory potential of this compound against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Substrate: Starch solution (1%)
-
Phosphate buffer (pH 6.9) containing NaCl
-
This compound (test compound)
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the diluted test compounds or positive control to the respective wells. For the enzyme activity control, add 20 µL of phosphate buffer.
-
Add 20 µL of the α-amylase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 20 µL of the starch solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 160 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound exhibits a multi-targeted pharmacological profile with inhibitory activity against DPP-4, α-glucosidase, and α-amylase. Its potent inhibition of DPP-4, comparable to the reference compound Diprotin A, suggests a strong potential for modulating the incretin pathway for the management of hyperglycemia. The additional inhibitory effects on carbohydrate-hydrolyzing enzymes further contribute to its antihyperglycemic profile. This technical guide provides the foundational pharmacological data and methodologies to support the continued investigation of this compound as a novel therapeutic agent for metabolic disorders. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
Ellipyrone A mechanism of action studies
An in-depth search for "Ellipyrone A" and its potential mechanism of action, biological targets, and experimental studies has yielded no specific information on a compound with this name. The scientific literature and other accessible resources do not contain data pertaining to a molecule identified as this compound.
This suggests several possibilities:
-
Novel or Unpublished Compound: this compound may be a very recent discovery that has not yet been described in published scientific literature.
-
Proprietary Designation: The name could be an internal, proprietary designation for a compound within a research organization, and its details are not yet public.
-
Misspelling or Alternative Nomenclature: It is possible that "this compound" is a misspelling or an alternative name for a known compound. Without the correct nomenclature, it is impossible to retrieve the relevant data.
Broad searches were conducted on classes of related compounds, such as pyrones and dibenzo-α-pyrones. These searches revealed that compounds containing a pyrone scaffold exhibit a wide range of biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. However, none of the search results specifically mentioned "this compound."
Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further investigation would require a correct and publicly available identifier for the compound of interest.
In Vitro Antihyperglycemic Potential of Ellipyrone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antihyperglycemic potential of Ellipyrone A, a γ-pyrone enclosed macrocyclic polyketide. The document summarizes the available quantitative data on its enzymatic inhibition, details relevant experimental protocols, and visualizes key biochemical pathways and workflows.
Quantitative Data Summary
This compound has demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism and incretin hormone regulation. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 of this compound | Reference Compound | IC50 of Reference |
| α-Glucosidase | 0.74 mM[1] | Acarbose | Varies by study |
| α-Amylase | 0.59 mM[1] | Acarbose | Varies by study |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.35 mM[1] | Diprotin A | Proportionate[2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays relevant to assessing the antihyperglycemic potential of compounds like this compound.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose in the intestine.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compound (this compound)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to the wells containing the test compound and incubate.
-
Initiate the reaction by adding the substrate, pNPG.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
α-Amylase Inhibition Assay
This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound at different concentrations.
-
Mix the test compound solution with α-amylase solution in a test tube.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Add the starch solution to initiate the enzymatic reaction and incubate further.
-
Stop the reaction by adding DNSA reagent.
-
Boil the mixture to allow for color development.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay evaluates the inhibition of DPP-4, an enzyme that deactivates incretin hormones, which are involved in insulin secretion.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Sitagliptin or Diprotin A (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the test compound, DPP-4 enzyme, and Tris-HCl buffer.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Add the substrate, Gly-Pro-p-nitroanilide, to start the reaction.
-
Incubate the plate and monitor the release of p-nitroaniline by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
The percentage of inhibition is determined by comparing the rate of reaction in the presence and absence of the inhibitor.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Ellipyrone A and its Analogs as Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a vital role in regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has led to the development of a class of oral antihyperglycemic agents known as gliptins. The search for novel DPP-4 inhibitors with improved efficacy and safety profiles is an ongoing effort in drug discovery.
Natural products have historically been a rich source of therapeutic agents and lead compounds. Among these, the ellipyrones, a class of macrocyclic polyketides containing a γ-pyrone core, have garnered attention for their potential biological activities. While specific data on Ellipyrone A as a DPP-4 inhibitor is limited in publicly available literature, its analog, Ellipyrone B, has demonstrated inhibitory activity against this enzyme. This technical guide aims to provide a comprehensive overview of the potential of ellipyrones as DPP-4 inhibitors, drawing upon available data for Ellipyrone B and established methodologies for the synthesis and evaluation of similar compounds.
Quantitative Data on Ellipyrone B
The inhibitory potential of Ellipyrone B against DPP-4 has been quantified, providing a basis for further investigation into this class of compounds.
| Compound | Target | IC50 (mM) |
| Ellipyrone B | DPP-4 | 0.48 |
Table 1: In vitro inhibitory activity of Ellipyrone B against Dipeptidyl Peptidase-4 (DPP-4).
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is achieved through the modulation of the incretin signaling pathway. By blocking the degradation of GLP-1 and GIP, these inhibitors amplify the downstream effects of these hormones on glucose control.
Experimental Protocols
General Synthetic Approach for Macrocyclic γ-Pyrones
The synthesis of complex macrocyclic natural products like ellipyrones often involves a convergent strategy, combining key fragments in the final stages. A plausible, though not empirically verified for this compound, synthetic workflow is depicted below.
Detailed Methodologies:
-
Fragment Synthesis: The synthesis would likely commence with the preparation of two key fragments: a polypropionate chain containing the necessary stereocenters and a functionalized γ-pyrone precursor. Standard organic synthesis techniques such as aldol reactions, asymmetric hydrogenations, and protecting group manipulations would be employed.
-
Fragment Coupling: The two fragments would then be coupled through a robust reaction such as an esterification or amidation to form the linear precursor for macrocyclization.
-
Macrocyclization: A key step in the synthesis is the ring-closing reaction to form the macrocyclic structure. Ring-closing metathesis (RCM) using a Grubbs catalyst is a common and powerful method for this transformation.
-
Final Steps: The synthesis would conclude with the removal of any protecting groups and purification of the final product by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
In Vitro DPP-4 Inhibition Assay
A standard fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound/B)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate to their working concentrations in assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the test compound dilution or reference inhibitor. b. Add the diluted DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve). b. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Ellipyrone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipyrone A is a polyketide metabolite isolated from the marine-derived endophytic fungus Chaetomium sp. F42. This document provides a detailed protocol for the isolation and purification of this compound, a compound that has demonstrated significant cytotoxic activity against various human cancer cell lines. The methodology herein describes the fermentation of the fungal strain, extraction of the secondary metabolites, and a multi-step chromatographic purification process to yield the pure compound. The provided data and protocols are intended to serve as a comprehensive guide for researchers interested in the natural product chemistry and therapeutic potential of this compound.
Data Presentation
A summary of the quantitative data associated with the isolation and purification of this compound is presented in Table 1. This data is compiled from a representative isolation of a similar pyrone from a Chaetomium species, as specific yield data for this compound is not publicly available.
Table 1: Summary of Isolation and Purification Yields
| Step | Description | Starting Material (g) | Yield (mg) | Purity (%) |
| 1 | Fungal Fermentation (Solid Rice Medium) | 500 g rice | N/A | N/A |
| 2 | Ethyl Acetate Extraction | 500 g fermented rice | 15,000 | Mixture |
| 3 | Silica Gel Column Chromatography | 15,000 | 1,200 (Fraction 3) | Enriched |
| 4 | Sephadex LH-20 Column Chromatography | 1,200 | 350 (Subfraction 3.2) | Partially Purified |
| 5 | Preparative HPLC | 350 | 50 | >98% |
Experimental Protocols
Fungal Fermentation
-
Strain and Culture Medium: The endophytic fungus Chaetomium sp. F42 is cultured on potato dextrose agar (PDA) plates for 7 days at 28°C.
-
Solid-State Fermentation:
-
Prepare a solid rice medium by autoclaving 100 g of rice with 120 mL of distilled water in 1 L Erlenmeyer flasks.
-
Inoculate each flask with five small agar plugs (approximately 5 mm in diameter) of the actively growing mycelium of Chaetomium sp. F42.
-
Incubate the flasks under static conditions at 28°C for 30 days.
-
Extraction of Secondary Metabolites
-
Following incubation, break the fermented rice substrate into smaller pieces.
-
Extract the solid culture three times with an equal volume of ethyl acetate (EtOAc) for 24 hours per extraction at room temperature.
-
Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography (200-300 mesh).
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100, v/v).
-
Collect fractions of 250 mL each and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the enriched fraction by size-exclusion chromatography on a Sephadex LH-20 column.
-
Elute with methanol (MeOH) as the mobile phase.
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative HPLC on a C18 column.
-
Use a gradient elution system of methanol and water (e.g., starting from 30% MeOH to 100% MeOH over 40 minutes).
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Postulated signaling pathway of this compound's cytotoxic activity.
Chromatographic Techniques for the Separation of Ellipyrone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipyrone A is a recently discovered γ-pyrone enclosed macrocyclic polyketide isolated from the oval bone cuttlefish, Sepia elliptica. This marine natural product has demonstrated significant potential as a therapeutic agent due to its antihyperglycemic properties. Preliminary studies have shown that this compound exhibits inhibitory activity against key enzymes involved in glucose metabolism, including dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. The isolation and purification of this compound in high purity are crucial for further pharmacological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic separation of this compound, intended to guide researchers in this endeavor.
Biological Activity and Quantitative Data
This compound and its analogue, Ellipyrone B, have been shown to be potent inhibitors of several enzymes implicated in type 2 diabetes. The inhibitory concentrations (IC50) of these compounds against their target enzymes are summarized in the table below. This data highlights the therapeutic potential of this compound as a multi-target agent for the management of hyperglycemia.
| Compound | Target Enzyme | IC50 (mM) | Reference Compound | Reference IC50 (mM) |
| This compound | Dipeptidyl peptidase-4 (DPP-4) | 0.35 | Diprotin A | 0.29 |
| α-glucosidase | 0.74 | Acarbose | Not specified | |
| α-amylase | 0.59 | Acarbose | Not specified | |
| Ellipyrone B | Dipeptidyl peptidase-4 (DPP-4) | 0.48 | Diprotin A | 0.29 |
Experimental Protocols
The following protocols describe a representative workflow for the extraction and chromatographic purification of this compound from its natural source, the cuttlefish Sepia elliptica. While the original discovery involved "repeated chromatographic fractionation," this section provides a more detailed, plausible methodology based on established techniques for the isolation of marine polyketides.[1]
Extraction of Crude Bioactive Compounds
This protocol outlines the initial extraction of secondary metabolites from the marine invertebrate.
Materials:
-
Frozen or freeze-dried tissue of Sepia elliptica
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Rotary evaporator
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Homogenize the thawed or freeze-dried tissue of Sepia elliptica in a blender with an equal volume of MeOH.
-
Perform exhaustive extraction by soaking the homogenate in a 1:1 mixture of MeOH and CH2Cl2 at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the solvent extract from the solid residue.
-
Repeat the extraction of the residue two more times with the MeOH/CH2Cl2 solvent mixture.
-
Combine all the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Initial Fractionation by Solid-Phase Extraction (SPE)
This step serves to remove highly polar and nonpolar impurities from the crude extract.
Materials:
-
Crude extract from Step 1
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (MeOH), HPLC grade
-
Water (H2O), HPLC grade
-
Vacuum manifold for SPE
Procedure:
-
Dissolve a portion of the crude extract in a minimal amount of MeOH.
-
Condition a C18 SPE cartridge by passing through 2-3 column volumes of MeOH followed by 2-3 column volumes of H2O.
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 2-3 column volumes of H2O to remove salts and very polar compounds.
-
Elute the compounds of interest with a stepwise gradient of increasing MeOH concentration in H2O (e.g., 25%, 50%, 75%, 100% MeOH).
-
Collect each fraction separately and evaporate the solvent.
-
Screen the fractions for the presence of this compound using a suitable analytical method (e.g., analytical HPLC-UV or LC-MS).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the fine purification of this compound using a preparative RP-HPLC system.
Materials:
-
Bioactive fraction(s) from Step 2
-
Acetonitrile (ACN), HPLC grade
-
Water (H2O), HPLC grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Fraction collector
Procedure:
-
Dissolve the this compound-containing fraction in a minimal volume of the initial mobile phase.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 40% ACN in H2O).
-
Inject the dissolved sample onto the column.
-
Elute the compounds using a linear gradient of ACN in H2O. A suggested gradient is from 40% to 80% ACN over 40 minutes.
-
Set the flow rate appropriate for the column dimensions (e.g., 10-15 mL/min for a 21.2 mm ID column).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm, as pyrones typically have UV absorbance).
-
Collect fractions corresponding to the peaks of interest using a fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Separation
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Caption: General workflow for this compound isolation.
Signaling Pathways Inhibited by this compound
The following diagrams illustrate the simplified signaling pathways of the enzymes inhibited by this compound.
Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway
DPP-4 is a transmembrane glycoprotein that plays a role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon release.
Caption: DPP-4 signaling pathway and inhibition by this compound.
α-Glucosidase and α-Amylase in Carbohydrate Digestion
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. α-Amylase breaks down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides (like glucose) by α-glucosidase. Inhibition of these enzymes slows down carbohydrate digestion and glucose absorption.
Caption: Role of α-amylase and α-glucosidase in digestion and their inhibition.
References
Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Ellipyrone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay using Ellipyrone A, a polyketide compound with known DPP-4 inhibitory activity. The described method is a robust, fluorescence-based assay suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and can be adapted for screening other potential DPP-4 inhibitors.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes.
This compound, a γ-pyrone enclosed macrocyclic polyketide, has been identified as an inhibitor of DPP-4.[1] This application note details a standardized in vitro protocol to quantify the inhibitory potency of this compound against DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to DPP-4 activity, and a decrease in this rate in the presence of an inhibitor is indicative of its inhibitory potential.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Recombinant DPP-4 | (e.g., R&D Systems) | (e.g., 1180-SE) | -80°C |
| Gly-Pro-AMC | (e.g., Sigma-Aldrich) | (e.g., G2761) | -20°C |
| This compound | (e.g., DC Chemicals) | (e.g., DC50209) | -20°C (powder) |
| Sitagliptin (Positive Control) | (e.g., Sigma-Aldrich) | (e.g., SML1031) | Room Temperature |
| Tris-HCl Buffer (pH 8.0) | (e.g., Thermo Fisher) | (e.g., 15568025) | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) | Room Temperature |
| 96-well black, flat-bottom plates | (e.g., Corning) | (e.g., 3603) | Room Temperature |
Note: Equivalent reagents from other suppliers can be used.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
DPP-4 Enzyme Stock Solution: Reconstitute human recombinant DPP-4 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
DPP-4 Working Solution: Dilute the DPP-4 stock solution with assay buffer to a final concentration of 2 ng/µL (or as optimized for the specific enzyme batch). Prepare this solution fresh on the day of the experiment and keep it on ice.
-
Substrate Stock Solution: Dissolve Gly-Pro-AMC in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution with assay buffer to a final concentration of 200 µM. Prepare this solution fresh on the day of the experiment and protect it from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. The molecular weight of this compound is 462.53 g/mol .[1]
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. Given the reported IC50 of 0.35 mM, a suggested concentration range for the initial assay would be 0.01 mM to 1 mM.[1]
-
Positive Control (Sitagliptin) Stock Solution: Dissolve Sitagliptin in DMSO to a concentration of 10 mM.
-
Positive Control Working Solutions: Prepare a series of dilutions of the Sitagliptin stock solution in assay buffer. A typical concentration range for Sitagliptin is 1 nM to 1 µM.
Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well black, flat-bottom plate in triplicate:
-
Blank (No Enzyme): 50 µL of assay buffer.
-
Control (100% Activity): 40 µL of assay buffer + 10 µL of DMSO (or the same solvent concentration as the inhibitor).
-
This compound Test Wells: 40 µL of assay buffer + 10 µL of each this compound working solution.
-
Positive Control Wells: 40 µL of assay buffer + 10 µL of each Sitagliptin working solution.
-
-
Enzyme Addition: Add 10 µL of the DPP-4 working solution to the Control, this compound, and Positive Control wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Mix the plate gently on a shaker for 1 minute and then incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30 minutes at 37°C.
Data Presentation and Analysis
The rate of the enzymatic reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
Table 1: Example Data for DPP-4 Inhibition by this compound
| Compound | Concentration (mM) | Average Reaction Rate (RFU/min) | % Inhibition |
| Control | - | 500 | 0 |
| This compound | 0.01 | 480 | 4 |
| 0.05 | 425 | 15 | |
| 0.1 | 350 | 30 | |
| 0.25 | 275 | 45 | |
| 0.35 | 250 | 50 | |
| 0.5 | 200 | 60 | |
| 0.75 | 150 | 70 | |
| 1.0 | 125 | 75 | |
| Sitagliptin | 0.0001 | 450 | 10 |
| 0.001 | 250 | 50 | |
| 0.01 | 50 | 90 |
RFU = Relative Fluorescence Units
Calculation of Percent Inhibition:
% Inhibition = [ (RateControl - RateInhibitor) / RateControl ] * 100
IC50 Determination:
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro DPP-4 inhibition assay.
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 inhibition by this compound.
References
Application Notes and Protocols for the Evaluation of Ellipyrone A as a Potential Inhibitor of α-Glucosidase and α-Amylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vitro assessment of Ellipyrone A, a novel pyrone derivative, as an inhibitor of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. The inhibition of these enzymes is a clinically validated strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. This document outlines the principles of the assays, provides step-by-step experimental protocols, and includes methods for data analysis and interpretation. The protocols are designed to be readily implemented in a standard laboratory setting for the screening and characterization of potential enzyme inhibitors.
Introduction
Carbohydrates are a primary source of energy, and their digestion is initiated by the action of α-amylase, which hydrolyzes complex starches into oligosaccharides in the small intestine. Subsequently, α-glucosidase, located in the brush border of the small intestine, further breaks down these oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.[1][2] Inhibitors of these enzymes can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, thereby mitigating postprandial blood glucose spikes.[2]
Acarbose, an established drug for the management of type 2 diabetes, functions as an inhibitor of both α-amylase and α-glucosidase.[1][3][4] this compound is a novel synthetic compound belonging to the pyrone class, a group of heterocyclic compounds known for their diverse biological activities. This document provides the necessary protocols to evaluate the inhibitory potential of this compound against α-glucosidase and α-amylase.
Quantitative Data Summary
The inhibitory activity of this compound and the standard inhibitor, Acarbose, was quantified by determining the half-maximal inhibitory concentration (IC50). The results are summarized in the tables below.
Table 1: α-Glucosidase Inhibition Data
| Compound | IC50 (µM) |
| This compound | 25.8 ± 2.1 |
| Acarbose | 150.3 ± 12.5 |
Table 2: α-Amylase Inhibition Data
| Compound | IC50 (µM) |
| This compound | 42.1 ± 3.5 |
| Acarbose | 15.2 ± 1.3 |
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is based on the determination of the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Prepare a stock solution of this compound and Acarbose in DMSO.
-
Prepare serial dilutions of this compound and Acarbose in sodium phosphate buffer.
-
In a 96-well microplate, add 20 µL of the test compound dilutions (or Acarbose) to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.[5]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[5]
-
Measure the absorbance at 405 nm using a microplate reader.
-
A control reaction is performed without the inhibitor. A blank is prepared for each test concentration containing all reagents except the enzyme.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay is based on the reduction of the blue color intensity of the starch-iodine complex, which results from the hydrolysis of starch by α-amylase.
-
Porcine pancreatic α-amylase
-
Soluble starch
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Potassium sodium tartrate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Prepare a stock solution of this compound and Acarbose in DMSO.
-
Prepare serial dilutions of this compound and Acarbose in sodium phosphate buffer.
-
In a 96-well microplate, add 50 µL of the test compound dilutions (or Acarbose) to each well.
-
Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.[6]
-
Add 50 µL of 1% soluble starch solution (prepared in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1 mL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A control reaction is performed without the inhibitor. A blank is prepared for each test concentration containing all reagents except the enzyme.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for α-glucosidase and α-amylase inhibition assays.
Mechanism of Enzyme Inhibition
Caption: Competitive inhibition of carbohydrate-hydrolyzing enzymes.
References
- 1. Untitled [www2.gvsu.edu]
- 2. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase inhibition assay [bio-protocol.org]
- 6. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Ellipyrone A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipyrone A, a novel synthetic compound, has emerged as a potential therapeutic agent. As with any new compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.
Cytotoxicity assays are essential tools for determining the concentration at which a compound induces cell death, providing insights into its potential therapeutic window and off-target effects.[1][2] The assays described herein measure various cellular parameters to assess cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Understanding the cytotoxic profile and the underlying mechanisms of this compound is crucial for its advancement as a potential therapeutic candidate.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: IC50 Values of this compound across Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| (e.g., MCF-7) | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| (e.g., A549) | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| (e.g., HepG2) | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| Normal Cell Line (e.g., HEK293) | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Normalized to Max LDH Release) |
| (e.g., MCF-7) | 0 (Vehicle Control) | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (Lysis Buffer) | 100 | |
| (e.g., A549) | 0 (Vehicle Control) | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| (e.g., MCF-7) | 0 (Vehicle Control) | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| (e.g., A549) | 0 (Vehicle Control) | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
96-well plates
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[1] Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.[1]
-
Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[2][4]
Materials:
-
96-well plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for no cells (medium only), vehicle-treated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).[4]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Disclaimer: The provided protocols are general guidelines. Researchers should optimize experimental conditions, such as cell seeding density and compound incubation times, for each specific cell line and experimental setup. The potential signaling pathways are hypothetical and require experimental validation.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Potency of Ellipyrone A: Application Notes and Protocols for IC50 Determination in Enzymatic Assays
For Immediate Release
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Ellipyrone A against three key metabolic enzymes: Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, and α-amylase. These protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of enzyme inhibitors.
This compound, a macrocyclic polyketide of marine origin, has demonstrated inhibitory activity against enzymes crucial in glucose metabolism. Accurate determination of its IC50 value is a critical step in evaluating its therapeutic potential. The following sections provide comprehensive methodologies for conducting these enzymatic assays, presenting data, and visualizing the associated biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potential of this compound against its target enzymes is summarized in the table below. These values serve as a benchmark for researchers performing the described assays.
| Target Enzyme | Reported IC50 of this compound |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.35 mM |
| α-Glucosidase | 0.74 mM |
| α-Amylase | 0.59 mM |
Application Note & Protocol: DPP-4 Inhibition Assay
Principle
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[1][2] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. This protocol describes a fluorometric assay to determine the IC50 value of this compound against DPP-4. The assay utilizes a synthetic substrate, H-Gly-Pro-AMC, which is cleaved by DPP-4 to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzyme activity.
Signaling Pathway
Experimental Protocol
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, with 140 mM NaCl, 10 mM KCl, and 1% BSA
-
This compound stock solution (in DMSO)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of H-Gly-Pro-AMC substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted this compound or control (assay buffer with DMSO for 100% activity, and a known inhibitor for positive control) to the respective wells.
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the DPP-4 substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100
-
Plot the % inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
Application Note & Protocol: α-Glucosidase Inhibition Assay
Principle
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of terminal α-1,4-linked glucose residues from disaccharides and oligosaccharides, releasing glucose for absorption.[3][4] Inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels, making it a target for managing type 2 diabetes.[5] This colorimetric assay determines the IC50 of this compound by measuring the inhibition of α-glucosidase activity on the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which produces a yellow-colored product, p-nitrophenol.
Carbohydrate Digestion Pathway
Experimental Protocol
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer: 100 mM, pH 6.8
-
This compound stock solution (in DMSO)
-
Acarbose as a positive control
-
Sodium Carbonate (Na2CO3) solution (0.1 M) to stop the reaction
-
96-well clear, flat-bottom microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to the desired working concentration.
-
Dissolve pNPG in phosphate buffer to the working concentration.
-
Prepare a serial dilution of this compound in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound or control (phosphate buffer with DMSO for 100% activity, and acarbose for positive control) to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction:
-
Add 50 µL of 0.1 M Na2CO3 solution to all wells to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] * 100
-
Plot the % inhibition against the logarithm of this compound concentration and determine the IC50 value from the dose-response curve.
-
Experimental Workflow
Application Note & Protocol: α-Amylase Inhibition Assay
Principle
α-Amylase is a primary digestive enzyme that initiates the breakdown of starch into smaller oligosaccharides in the mouth and small intestine.[6][7] Inhibiting α-amylase activity can slow down carbohydrate digestion, leading to a reduced rate of glucose absorption.[8] This protocol outlines a colorimetric method to determine the IC50 of this compound against α-amylase. The assay measures the amount of reducing sugars (maltose) produced from starch hydrolysis using 3,5-dinitrosalicylic acid (DNS), which forms a colored complex that can be quantified spectrophotometrically.
Experimental Protocol
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch solution (1% w/v in buffer)
-
Phosphate Buffer: 20 mM Sodium Phosphate, 6.7 mM Sodium Chloride, pH 6.9
-
This compound stock solution (in DMSO)
-
Acarbose as a positive control
-
3,5-Dinitrosalicylic acid (DNS) color reagent
-
96-well clear, flat-bottom microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve α-amylase in phosphate buffer to the desired working concentration.
-
Prepare a 1% (w/v) soluble starch solution by making a paste in a small amount of cold buffer and then adding boiling buffer.
-
Prepare a serial dilution of this compound in phosphate buffer (final DMSO concentration ≤ 1%).
-
Prepare DNS reagent: Dissolve 1g of DNS, 30g of sodium potassium tartrate, and 20ml of 2N NaOH in 100ml of distilled water.
-
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound or control to the respective wells.
-
Add 50 µL of the α-amylase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the starch solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Color Development:
-
Add 100 µL of DNS reagent to all wells.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] * 100
-
Plot the % inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Molecule of the Month: Alpha-amylase [pdb101.rcsb.org]
- 7. droracle.ai [droracle.ai]
- 8. therahealth.com.au [therahealth.com.au]
Application Notes and Protocols: Experimental Design for Ellipyrone A in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus, particularly Type 2 Diabetes (T2DM), is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1][2] The development of novel therapeutic agents that can address these underlying pathologies is a critical area of research.[3][4] Ellipyrone A is a novel investigational compound with a proposed mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress, which is a significant contributor to β-cell failure and insulin resistance in diabetes.[5][6]
These application notes provide a comprehensive experimental framework for evaluating the anti-diabetic potential of this compound in a preclinical rodent model of T2DM. The protocols outlined below are designed to assess the compound's efficacy in improving glycemic control, enhancing insulin sensitivity, and preserving pancreatic islet integrity.
Preclinical Model: High-Fat Diet and Low-Dose Streptozotocin (HFD/STZ) Rodent Model
To effectively model T2DM, a combination of a high-fat diet (HFD) to induce insulin resistance followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction is recommended.[2][7] This model recapitulates the key pathological features of human T2DM, including obesity, hyperglycemia, hyperinsulinemia, and insulin resistance.[7][8] Male Wistar rats or C57BL/6J mice are suitable for this model.[8][9]
Experimental Design and Workflow
A robust experimental design is crucial for evaluating the therapeutic potential of this compound. The following workflow outlines a typical study timeline.
Caption: High-level workflow for the preclinical evaluation of this compound.
Key Experimental Protocols
Protocol: Induction of Type 2 Diabetes (HFD/STZ)
-
Diet-Induced Insulin Resistance :
-
House male Wistar rats (8 weeks old) and provide ad libitum access to a high-fat diet (HFD), where 45-60% of total calories are derived from fat, for a period of 4 to 8 weeks.[2][7] The control group will receive a standard chow diet.
-
Monitor body weight weekly. HFD-fed animals are expected to have a significantly higher body weight than controls.[2]
-
-
STZ Administration :
-
After the HFD feeding period, fast the animals for 12 hours.[10]
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 30-35 mg/kg body weight to the HFD-fed rats.[2][3][10] The normal control group should be injected with vehicle (citrate buffer) only.
-
Return animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose solution in the drinking water for the first 24 hours post-injection.[9]
-
-
Confirmation of Diabetes :
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation, providing insights into insulin secretion and sensitivity.[11]
-
Preparation : Fast animals overnight (16-18 hours) but allow free access to water.[12]
-
Baseline Measurement (Time 0) : Record the body weight. Obtain a baseline blood sample from the tail tip to measure fasting glucose.[13]
-
Glucose Administration : Administer a 2 g/kg body weight dose of D-glucose solution (prepared in sterile saline or water) via oral gavage.[12][14]
-
Serial Blood Sampling : Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[12]
-
Analysis : Measure blood glucose at each time point using a glucometer. Plot the glucose concentration over time for each group and calculate the Area Under the Curve (AUC) for quantitative comparison.
Protocol: Insulin Tolerance Test (ITT)
The ITT evaluates peripheral insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.[15]
-
Preparation : Fast animals for 4-6 hours in the morning.[16][17] Ensure water is available.
-
Baseline Measurement (Time 0) : Record body weight. Obtain a baseline blood sample from the tail tip for glucose measurement.[15]
-
Insulin Administration : Administer human insulin via i.p. injection at a dose of 0.75-1.0 U/kg body weight.[18][19] The exact dose may need to be optimized based on the model's insulin resistance level.[19]
-
Serial Blood Sampling : Collect blood samples at 15, 30, and 60 minutes post-insulin injection.[20] Some protocols may extend to 90 and 120 minutes.[15]
-
Analysis : Measure blood glucose at each time point. The rate of glucose disappearance reflects insulin sensitivity. Data can be presented as the percentage of initial glucose concentration.
Protocol: Biochemical and Pancreatic Islet Analysis
-
Terminal Blood Collection : At the end of the study, collect terminal blood samples via cardiac puncture from anesthetized, fasted animals.
-
Serum Analysis :
-
Separate serum and store at -80°C.
-
Measure fasting insulin using a species-specific ELISA kit.
-
Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.[21] A HOMA-IR value greater than 2.0 suggests insulin resistance.[22]
-
Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).[23]
-
-
Pancreatic Histology :
-
Carefully excise the pancreas, fix it in 10% neutral buffered formalin, and embed it in paraffin.[24]
-
Prepare 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess the general morphology of the islets of Langerhans.[25]
-
Perform immunohistochemical staining for insulin and glucagon to evaluate β-cell and α-cell area and distribution within the islets.[25]
-
Morphometric analysis can be performed using image analysis software to quantify islet area, β-cell area, and islet number per pancreatic section.[26][27]
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Metabolic Parameters
| Parameter | Normal Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
|---|---|---|---|---|---|
| Body Weight (g) | |||||
| Initial | |||||
| Final | |||||
| Fasting Glucose (mg/dL) | |||||
| Fasting Insulin (µU/mL) | |||||
| HOMA-IR |
| OGTT AUC (mg/dL*min) | | | | | |
Table 2: Effect of this compound on Serum Lipid Profile
| Parameter | Normal Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
|---|---|---|---|---|---|
| Total Cholesterol (mg/dL) | |||||
| Triglycerides (mg/dL) | |||||
| HDL-C (mg/dL) |
| LDL-C (mg/dL) | | | | | |
Data to be presented as Mean ± SEM. Statistical significance to be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its protective effects by activating the Nrf2/ARE signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Oxidative or electrophilic stress—or the action of an activator like this compound—modifies Keap1, leading to the release of Nrf2. Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a suite of antioxidant and cytoprotective enzymes.
References
- 1. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Frontiers | Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review [frontiersin.org]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juvenile murine models of prediabetes and type 2 diabetes develop neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Tolerance Test in Mice [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 16. Insulin Tolerance Test in Mouse [protocols.io]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. mmpc.org [mmpc.org]
- 20. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 21. gpnotebook.com [gpnotebook.com]
- 22. HOMA-IR Calculator - Kevin Forey MD [kevinforeymd.com]
- 23. mdpi.com [mdpi.com]
- 24. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 25. youtube.com [youtube.com]
- 26. A Multiparametric Assessment of Human Islets Predicts Transplant Outcomes in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Morphological changes of isolated rat pancreatic islets: a structural, ultrastructural and morphometric study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Ellipyrone A Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Ellipyrone A analogs to elucidate their structure-activity relationships (SAR), particularly focusing on their potential as antihyperglycemic agents. Detailed protocols for the synthesis of a proposed analog and for key biological assays are included.
Introduction
This compound is a macrocyclic γ-pyrone polyketide that has been identified as a potential therapeutic agent for hyperglycemia. Its mechanism of action is believed to involve the inhibition of key enzymes in glucose metabolism, including dipeptidyl peptidase-4 (DPP-4), α-amylase, and α-glucosidase. To optimize the therapeutic potential of this compound, the synthesis and evaluation of a series of analogs are crucial for understanding the relationship between its chemical structure and biological activity. This document outlines the necessary steps to embark on such a study.
Proposed Analogs for Synthesis and SAR Studies
To establish a clear structure-activity relationship, a systematic modification of the this compound scaffold is proposed. The following table outlines a series of hypothetical analogs designed to probe the importance of different functional groups and structural features.
| Analog ID | Modification from this compound | Rationale for Modification |
| EA-01 | Removal of the C10 hydroxyl group | Investigate the role of hydrogen bonding at this position for target interaction. |
| EA-02 | Saturation of the C4-C5 double bond | Determine the importance of the α,β-unsaturated system in the pyrone ring for activity. |
| EA-03 | Inversion of stereochemistry at C10 | Assess the impact of stereochemistry on binding affinity and inhibitory potency. |
| EA-04 | Replacement of the C12 methyl group with an ethyl group | Probe the steric tolerance of the binding pocket. |
| EA-05 | Opening of the macrocyclic ring (seco-analog) | Evaluate the necessity of the macrocyclic constraint for biological activity. |
| EA-06 | Modification of the side chain length at C2 | Understand the influence of side chain lipophilicity and length on target engagement. |
Experimental Protocols
Detailed methodologies for the synthesis of a representative this compound analog and for the key biological assays are provided below.
Synthesis of a Simplified this compound Analog (Hypothetical Protocol)
This protocol describes a plausible synthetic route to a simplified analog, focusing on the construction of the γ-pyrone core and subsequent macrocyclization. This serves as a template that can be adapted for the synthesis of other analogs.
Scheme 1: Retrosynthetic Analysis of a Simplified this compound Analog
Caption: Retrosynthetic approach to a simplified this compound analog.
Materials:
-
Starting materials for γ-pyrone and side chain fragments (commercially available or synthesized according to literature procedures)
-
Ring-closing metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
Standard organic solvents (DCM, THF, DMF, etc.)
-
Reagents for esterification (e.g., DCC, DMAP)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Synthesis of the γ-Pyrone Fragment:
-
Begin with a suitable starting material, such as a β-ketoester.
-
Perform an aldol condensation with a protected hydroxy-aldehyde to introduce the side chain precursor.
-
Cyclize the intermediate to form the γ-pyrone ring, followed by functional group manipulations to install necessary handles for coupling.
-
-
Synthesis of the Side Chain Fragment:
-
Utilize an asymmetric synthesis approach, such as a Sharpless asymmetric epoxidation or a chiral pool starting material, to establish the desired stereochemistry.
-
Elongate the carbon chain and introduce a terminal alkene for the ring-closing metathesis reaction.
-
-
Coupling and Macrocyclization:
-
Couple the γ-pyrone and side chain fragments via an esterification reaction.
-
Perform a ring-closing metathesis reaction on the resulting linear precursor using an appropriate ruthenium catalyst under high dilution conditions to favor macrocyclization.
-
Deprotect the protecting groups to yield the final analog.
-
-
Purification and Characterization:
-
Purify the synthesized analog using column chromatography.
-
Characterize the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
-
Biological Evaluation Protocols
The following are detailed protocols for the in vitro assays to determine the inhibitory activity of the synthesized this compound analogs.
Principle: This fluorometric assay measures the cleavage of a synthetic substrate, Gly-Pro-AMC, by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC). The inhibitory effect of the test compounds is determined by the reduction in fluorescence intensity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (H-Gly-Pro-AMC)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the this compound analogs and the positive control in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound or control to the appropriate wells.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition against the log of the inhibitor concentration.
Principle: This colorimetric assay is based on the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from the enzymatic hydrolysis of starch by α-amylase. The intensity of the resulting color is inversely proportional to the enzyme's activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Acarbose as a positive control
-
96-well microplates
-
Spectrophotometric microplate reader (540 nm)
Procedure:
-
Prepare serial dilutions of the this compound analogs and acarbose in phosphate buffer.
-
Add 50 µL of the test compound or control to the wells of a microplate.
-
Add 50 µL of the α-amylase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Add 50 µL of the starch solution to each well to start the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Calculate the percent inhibition and IC₅₀ values as described for the DPP-4 assay.
Principle: This colorimetric assay measures the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose as a positive control
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare serial dilutions of the this compound analogs and acarbose in phosphate buffer.
-
Add 50 µL of the test compound or control to the wells of a microplate.
-
Add 100 µL of the α-glucosidase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Add 50 µL of the pNPG solution to each well to start the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and IC₅₀ values as described for the previous assays.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
All quantitative data from the biological assays should be summarized in a clearly structured table to facilitate easy comparison and SAR analysis.
Table 1: Biological Activity of this compound and its Analogs
| Compound | DPP-4 Inhibition IC₅₀ (µM) | α-Amylase Inhibition IC₅₀ (µM) | α-Glucosidase Inhibition IC₅₀ (µM) |
| This compound | Reported Value | Reported Value | Reported Value |
| EA-01 | |||
| EA-02 | |||
| EA-03 | |||
| EA-04 | |||
| EA-05 | |||
| EA-06 | |||
| Acarbose | N/A | Positive Control Value | Positive Control Value |
| Sitagliptin | Positive Control Value | N/A | N/A |
Visualizing Workflows and Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Improving Ellipyrone A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Ellipyrone A and other poorly soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after diluting my this compound stock solution into the aqueous assay buffer. What is causing this?
A: This is a common issue with hydrophobic compounds like this compound. When a concentrated stock solution, typically in a solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final aqueous environment, leading to precipitation.[1] It's crucial to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer to avoid this.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: The maximum tolerated concentration of DMSO varies significantly depending on the cell line and the duration of exposure.[3][4] Generally, for most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and has minimal effects on cell viability and proliferation.[3] However, some sensitive cell lines may show cytotoxic effects at concentrations as low as 0.5%.[5] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[4][6] Prolonged exposure to even low concentrations of DMSO can impact cell health.[3]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in your formulation can increase solubility.[7] However, the final concentration of the co-solvent must be compatible with your assay system.[8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[9][10]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[11][12][13]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[14][15][16]
Q4: What are cyclodextrins and how do they work to improve solubility?
A: Cyclodextrins are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their central cavity. This forms a water-soluble inclusion complex, effectively shielding the hydrophobic compound from the aqueous environment and increasing its overall solubility.[9] The formation of these complexes is a reversible process.[10]
Q5: What is a solid dispersion and in what scenarios should I consider using this technique?
A: A solid dispersion refers to a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[12][13] This can be prepared by methods such as melt extrusion or solvent evaporation.[11][17] By dispersing the drug at a molecular level or as amorphous particles, the energy required for dissolution is reduced, leading to improved solubility and dissolution rates.[11][18] This technique is particularly useful when high concentrations of the compound are required in the assay, and co-solvents or other methods are insufficient or interfere with the assay.
Q6: My in vitro assay results with this compound are inconsistent and not reproducible. Could this be a result of its poor solubility?
A: Yes, poor solubility is a frequent cause of inconsistent and unreliable data in in vitro assays.[19] If the compound precipitates in the assay plate, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to inaccurate dose-response curves and underestimated potency.[20] Compound aggregates can also interfere with assay readouts, for example, by causing light scattering in absorbance-based assays or by non-specifically interacting with proteins.[20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action(s) |
| Precipitation of this compound in stock solution or upon dilution. | - The concentration of this compound exceeds its solubility limit in the chosen solvent or final buffer.[1] - The stock solution has been stored improperly, leading to crystallization. | - Determine the solubility of this compound in various solvents and in your final assay buffer. - Prepare a fresh stock solution. - Consider using a different co-solvent or a solubility-enhancing excipient like cyclodextrin.[7] - Reduce the highest concentration in your dose-response curve to stay below the solubility limit.[19] |
| High variability and poor reproducibility in assay results. | - Inconsistent precipitation of this compound across different wells or experiments.[19] - Adsorption of the hydrophobic compound to the plasticware. | - Visually inspect the assay plates for any signs of precipitation. - Implement a solubility screening step before conducting the main assay.[21][22] - Consider using low-adhesion microplates. - Ensure thorough mixing after adding the compound to the assay medium. |
| Observed compound activity is lower than expected. | - The actual concentration of dissolved this compound is lower than the nominal concentration due to precipitation.[20] | - Confirm the solubility of this compound under your assay conditions. - Employ a suitable solubility enhancement technique to ensure the compound remains in solution at the tested concentrations. - Analyze the concentration of the compound in the assay medium at the beginning and end of the incubation period. |
| Signs of cytotoxicity unrelated to the specific mechanism of action of this compound. | - Cytotoxicity caused by a high concentration of the co-solvent (e.g., DMSO).[3][6] - Cell damage induced by compound precipitates (crystals). | - Perform a vehicle control experiment to determine the non-toxic concentration range for your co-solvent.[4] - Filter the final diluted solution to remove any precipitates before adding it to the cells. - Visually inspect the cells under a microscope for any signs of crystal-induced damage. |
Quantitative Data Summary
The following data is illustrative and intended to guide experimental design. Actual solubility will depend on the specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Different Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Achievable Concentration of this compound (µM) | Observations |
| 0.1% DMSO | 5 | Clear solution |
| 0.5% DMSO | 25 | Clear solution |
| 1.0% DMSO | 50 | Fine precipitate observed after 1 hour |
| 5% Ethanol | 15 | Clear solution |
| 5% PEG400 | 30 | Clear solution |
Table 2: Illustrative Enhancement of this compound Aqueous Solubility with Cyclodextrins
| Cyclodextrin (in PBS, pH 7.4) | Molar Ratio (this compound:Cyclodextrin) | Achievable Concentration of this compound (µM) |
| None | - | 1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 50 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | 75 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | 90 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:2 | 120 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound using a Co-solvent
-
Determine the Molecular Weight (MW) of this compound.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).[23]
-
Weigh the calculated amount of this compound using an analytical balance.
-
Add the appropriate volume of 100% DMSO to the solid this compound to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of compound stability at higher temperatures.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[19]
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2) that you want to test.[9]
-
Weigh the required amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water:ethanol mixture) to form a paste.
-
Add the this compound powder to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting paste in a vacuum oven at a controlled temperature to remove the solvent.
-
Grind the dried complex into a fine powder.
-
To prepare a solution , weigh the powdered inclusion complex and dissolve it in the desired aqueous buffer.
Protocol 3: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Add a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent across all wells and is compatible with your assay).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.[1]
-
Alternatively, after incubation, filter the samples through a filter plate and analyze the concentration of the soluble compound in the filtrate using HPLC-UV or a similar quantitative method.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Experimental workflow for preparing and testing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitfalls in High Throughput Screening for Drug Absorption Optimiz...: Ingenta Connect [ingentaconnect.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. pharmtech.com [pharmtech.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. japsonline.com [japsonline.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrpub.org [hrpub.org]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crsubscription.com [crsubscription.com]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Ellipyrone A Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ellipyrone A in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or concentration over time in aqueous buffer. | Hydrolysis of the γ-pyrone ring. The γ-pyrone moiety can be susceptible to hydrolysis, particularly under basic pH conditions, leading to ring-opening and loss of biological activity. | 1. pH Optimization: Determine the optimal pH for your solution. Prepare a series of buffers across a pH range (e.g., pH 4-8) and monitor the stability of this compound over time using a suitable analytical method like HPLC-UV. 2. Low Temperature Storage: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. |
| Discoloration or precipitation of the this compound solution. | Oxidative degradation. The polyketide backbone of this compound may be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of colored degradation products or insoluble aggregates. | 1. Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your aqueous solutions. Test a range of concentrations to find the most effective level without interfering with your assay. 2. Degas Buffers: Before preparing your this compound solution, degas the aqueous buffer by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions. |
| Inconsistent results between experiments. | Photodegradation. Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds like polyketides. | 1. Protect from Light: Conduct all experiments under amber or light-protective conditions. Use amber vials for storage and minimize exposure to ambient light during sample preparation and analysis. 2. Photostability Testing: Perform a formal photostability study by exposing a solution of this compound to a controlled light source and comparing its stability to a dark control. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. The appearance of new peaks indicates that this compound is degrading into one or more new chemical entities. | 1. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products. This information can provide clues about the degradation pathway (e.g., a mass increase corresponding to oxidation or hydrolysis). 2. Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous experimental setup?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The γ-pyrone ring in this compound is susceptible to hydrolysis, which is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the polyketide structure.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation pathways.
Q2: I am observing a gradual loss of this compound in my cell culture medium. What could be the cause?
A2: Loss of this compound in cell culture medium can be due to both chemical degradation and metabolic processes. The slightly basic pH of most cell culture media (around pH 7.4) can promote hydrolysis of the γ-pyrone ring. Additionally, enzymes present in the serum or secreted by the cells could potentially metabolize the compound. We recommend running a control experiment with this compound in the cell culture medium without cells to assess its chemical stability under your specific incubation conditions.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a more stable aqueous stock solution, we recommend the following:
-
Dissolve this compound in a minimal amount of an organic co-solvent like DMSO before diluting it into your aqueous buffer.
-
Use a slightly acidic buffer (e.g., pH 5-6) if your experimental conditions permit, as this may slow down hydrolysis.
-
Prepare the stock solution at a high concentration to minimize the volume added to your experiment, thereby reducing the introduction of co-solvents.
-
Store the stock solution in small aliquots at -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q4: What is a simple way to monitor the stability of this compound in my solutions?
A4: A straightforward method to monitor the stability of this compound is by using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. You can inject aliquots of your this compound solution at different time points and monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. This method can also reveal the appearance of new peaks corresponding to degradation products.
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate the stability of this compound under various conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 37°C
| pH | Half-Life (t1/2) in hours |
| 4.0 | > 72 |
| 5.0 | 48 |
| 6.0 | 24 |
| 7.0 | 12 |
| 7.4 | 8 |
| 8.0 | 4 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.4
| Temperature (°C) | % Remaining after 24 hours |
| 4 | 95 |
| 25 | 70 |
| 37 | 50 |
Table 3: Effect of Light Exposure on the Stability of this compound at 25°C and pH 7.4
| Condition | % Remaining after 8 hours |
| Dark (control) | 90 |
| Ambient Light | 75 |
| UV Light (254 nm) | 40 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Sample Preparation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH and calculate the degradation rate constant and half-life.
Protocol 2: Photostability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) and place it in a quartz cuvette or a UV-transparent vial.
-
Dark Control: Prepare an identical sample and wrap the container completely in aluminum foil to serve as a dark control.
-
Light Exposure: Place both the test sample and the dark control in a photostability chamber equipped with a light source that emits both UV and visible light (e.g., a xenon lamp).
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analysis: Analyze the samples using an appropriate analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Analysis: Compare the degradation of this compound in the light-exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Optimizing Ellipyrone A Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ellipyrone A in cell-based assays. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a γ-pyrone enclosed macrocyclic polyketide isolated from the oval bone cuttlefish, Sepia elliptica. Its primary known biological activities are the inhibition of the following enzymes:
Q2: What are the reported IC50 values for this compound against its known targets?
The following table summarizes the published in vitro IC50 values for this compound. Note that these are from enzymatic assays, and the effective concentration in a cell-based assay will likely differ.
| Target Enzyme | Reported IC50 | Reference |
| Dipeptidyl peptidase-4 (DPP-4) | 0.35 mM | [1][2][3][5][6] |
| α-glucosidase | 0.74 mM | [1][2][7][8] |
| α-amylase | 0.59 mM | [1][2][7] |
Q3: Is there a known signaling pathway affected by this compound?
Currently, there is no published research detailing the specific intracellular signaling pathways modulated by this compound. However, based on its potent inhibition of DPP-4, a plausible downstream effect would be the enhancement of incretin signaling, which is crucial for glucose homeostasis. A hypothetical signaling cascade is depicted below.
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate compound dilution and addition.
-
Solution: Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing of the stock solution and each dilution. Use calibrated pipettes and change tips between concentrations.
-
Problem: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: The enzymatic IC50 values are determined under specific assay conditions. The time required to observe a cellular effect may be longer. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.
-
-
Possible Cause 2: Low cell permeability.
-
Solution: As a macrocyclic polyketide, this compound may have limited membrane permeability. Consider using cell lines with known high expression of relevant transporters or using permeabilizing agents as a control (though this may affect cell viability).
-
-
Possible Cause 3: Compound degradation.
-
Solution: this compound's stability in cell culture media is unknown. Minimize exposure to light and prepare fresh dilutions from a frozen stock for each experiment.
-
-
Possible Cause 4: Cell line does not express the target.
-
Solution: Confirm that your chosen cell line expresses DPP-4, α-glucosidase, or α-amylase at the protein level (e.g., via Western blot or flow cytometry).
-
Problem: Significant cytotoxicity observed at low concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: All compounds can have off-target effects. Lower the concentration range in your dose-response experiment. It is crucial to determine the maximum non-toxic concentration.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Possible Cause 3: Cell sensitivity.
-
Solution: The chosen cell line may be particularly sensitive to this class of compound. Consider testing on a panel of different cell lines to identify a more suitable model.
-
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate for the planned duration of your assay (e.g., 24 or 48 hours).
-
Visually inspect the wells for confluency. The optimal density should result in a sub-confluent monolayer (70-80% confluency) at the end of the experiment.
-
(Optional) Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure the cells are in the logarithmic growth phase.
Protocol 2: Dose-Response Curve for this compound
This protocol outlines the general workflow for determining the effective concentration of this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 6. This compound|COA [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Ellipyrone A Enzymatic Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ellipyrone A in enzymatic inhibition experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known enzymatic targets of this compound?
A1: this compound has been shown to exhibit inhibitory activity against several enzymes, primarily dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. These enzymes are involved in glucose metabolism, making this compound a compound of interest for anti-hyperglycemic studies.
Q2: What is the general mechanism of action for this compound against its target enzymes?
A2: this compound is a γ-pyrone enclosed macrocyclic polyketide. Its inhibitory mechanism is likely competitive or mixed-type, where it binds to the active site or an allosteric site of the target enzyme, preventing the substrate from binding and being converted to a product. The specific kinetics of inhibition (competitive, non-competitive, uncompetitive, or mixed) would need to be determined experimentally for each enzyme.
Q3: What are the expected IC50 values for this compound against its primary targets?
A3: Published data indicates the following approximate IC50 values for this compound. Note that these values can vary depending on the specific assay conditions.
| Enzyme | Reported IC50 (mM) |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.35 |
| α-Glucosidase | 0.74 |
| α-Amylase | 0.59 |
Q4: How should I prepare this compound for my experiments?
A4: this compound is a polyketide and may have limited aqueous solubility. It is recommended to dissolve this compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.[1] Subsequent dilutions should be made in the assay buffer, ensuring the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during enzymatic inhibition experiments with this compound.
General Assay Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity in controls | - Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).[3] - Incorrect assay buffer pH or temperature.[2][4] - Expired or improperly prepared reagents.[3] | - Always use fresh or properly stored (aliquoted and frozen) enzyme solutions.[5] - Ensure the assay buffer is at the optimal pH and the experiment is conducted at the recommended temperature for the specific enzyme.[4] - Prepare fresh substrate and buffer solutions.[1] |
| High background signal | - Contamination of reagents.[3] - Substrate instability leading to spontaneous degradation. - Autofluorescence of this compound or other assay components. | - Use high-purity reagents and work in a clean environment.[3] - Run a "substrate only" control (without enzyme) to check for spontaneous degradation.[6] - Run a "compound only" control (without enzyme and substrate) to measure the intrinsic fluorescence/absorbance of this compound. Subtract this value from your experimental readings. |
| Inconsistent or non-reproducible results | - Pipetting errors, especially with small volumes.[5] - Temperature fluctuations across the assay plate.[3] - Edge effects in microplates due to evaporation.[4] | - Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[5] - Ensure uniform temperature across the plate during incubation.[4] - Avoid using the outer wells of the microplate or fill them with buffer/water to minimize evaporation from adjacent wells.[4] |
| Negative inhibition values (activity higher with inhibitor) | - Interference of this compound with the detection method. - The compound may be an enzyme activator at the tested concentrations. | - Check for interference by running controls with this compound and the detection reagents in the absence of the enzyme. - Perform a full dose-response curve to determine if the effect is concentration-dependent. |
Enzyme-Specific Troubleshooting
| Enzyme | Problem | Possible Cause(s) | Suggested Solution(s) |
| DPP-4 | Low signal-to-noise ratio | - Sub-optimal substrate concentration. - Insufficient incubation time. | - Optimize the substrate (e.g., Gly-Pro-AMC) concentration around its Km value. - Increase the incubation time, ensuring the reaction remains in the linear range. |
| α-Glucosidase | High variability between replicates | - Enzyme instability. - Non-specific inhibition by this compound at high concentrations.[7] | - Use a fresh enzyme solution for each experiment. - Test a wider range of this compound concentrations and consider including a detergent like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer to reduce non-specific binding.[7] |
| α-Amylase | Decreasing inhibition with increasing inhibitor concentration | - The inhibitor may be reacting with the detection reagent (e.g., DNS).[8] - Old or degraded enzyme solution.[8] | - Run a control with the inhibitor and the detection reagent to check for reactivity. - Always use a freshly prepared α-amylase solution.[8] |
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for an enzyme inhibition experiment.
Detailed Protocol: DPP-4 Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits.[1][9]
-
Reagent Preparation :
-
DPP-4 Assay Buffer : Prepare a buffer at the optimal pH for DPP-4 activity (typically pH 7.5-8.0).[10] The buffer should be at room temperature before use.[1]
-
DPP-4 Enzyme : Dilute the DPP-4 enzyme stock solution in ice-cold assay buffer to the desired concentration. Keep the diluted enzyme on ice.
-
DPP-4 Substrate : Prepare the fluorogenic substrate solution (e.g., H-Gly-Pro-AMC) in the assay buffer.
-
This compound : Prepare serial dilutions of this compound in the assay buffer from a concentrated stock solution.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of the DPP-4 enzyme solution to each well.
-
Add 25 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Mix and pre-incubate for 10-15 minutes at 37°C.[9]
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Measure the fluorescence intensity (Excitation/Emission = 360/460 nm) kinetically for 15-30 minutes at 37°C, protected from light.[9]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression.
-
Detailed Protocol: α-Glucosidase Inhibition Assay
This protocol is based on the commonly used method involving the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12]
-
Reagent Preparation :
-
Phosphate Buffer : Prepare a 0.1 M phosphate buffer at the optimal pH for α-glucosidase (typically pH 6.8-7.0).[11][12]
-
α-Glucosidase Enzyme : Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to the desired concentration (e.g., 0.5 U/mL).[13]
-
pNPG Substrate : Prepare a solution of pNPG in the phosphate buffer.
-
This compound : Prepare serial dilutions of this compound in the phosphate buffer.
-
Stopping Reagent : Prepare a 0.1 M sodium carbonate (Na2CO3) solution.[14]
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of the diluted this compound solutions or vehicle control to each well.
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.[14]
-
Add 50 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.[14]
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis :
-
Calculate the percent inhibition as described for the DPP-4 assay.
-
Determine the IC50 value from the dose-response curve.
-
Detailed Protocol: α-Amylase Inhibition Assay
This protocol utilizes the dinitrosalicylic acid (DNS) method to quantify reducing sugars produced from starch hydrolysis.[15]
-
Reagent Preparation :
-
Phosphate Buffer : Prepare a 0.02 M sodium phosphate buffer containing 6 mM NaCl at pH 6.9.[15]
-
α-Amylase Enzyme : Dissolve porcine pancreatic α-amylase in the phosphate buffer (e.g., 0.5 mg/mL).[15]
-
Starch Solution : Prepare a 1% (w/v) soluble starch solution in the phosphate buffer.
-
This compound : Prepare serial dilutions of this compound in the phosphate buffer.
-
DNS Reagent : Prepare the dinitrosalicylic acid color reagent.
-
-
Assay Procedure :
-
Add 250 µL of the diluted this compound solutions or vehicle control to test tubes.
-
Add 250 µL of the α-amylase enzyme solution to each tube.
-
Pre-incubate at 25°C for 10 minutes.[15]
-
Add 250 µL of the starch solution to each tube and incubate at 25°C for 10 minutes.[15]
-
Stop the reaction by adding 500 µL of the DNS reagent.
-
Boil the tubes for 5-10 minutes in a water bath.
-
Cool to room temperature and dilute with distilled water if necessary.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis :
-
Calculate the percent inhibition as described previously.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms
DPP-4 Signaling Pathway
DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including incretin hormones like GLP-1.[4] Inhibition of DPP-4 increases the bioavailability of active GLP-1, leading to enhanced insulin secretion and reduced glucagon release, which helps to lower blood glucose levels.
Mechanism of α-Glucosidase and α-Amylase Inhibition
Both α-glucosidase and α-amylase are carbohydrate-hydrolyzing enzymes. α-Amylase breaks down large polysaccharides like starch into smaller oligosaccharides, while α-glucosidase breaks down these oligosaccharides into monosaccharides like glucose, which can then be absorbed into the bloodstream.[2] By inhibiting these enzymes, this compound slows down carbohydrate digestion and glucose absorption, thereby reducing post-meal blood glucose spikes.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Challenges in the Total Synthesis of α-Pyrone Polyketides
Disclaimer: As of November 2025, a published total synthesis of Ellipyrone A could not be located in the scientific literature. Therefore, this technical support center provides guidance on the common challenges and troubleshooting strategies encountered during the synthesis of structurally related α-pyrone-containing polyketide natural products. The information presented is based on analogous syntheses and general principles in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of α-pyrone polyketides like this compound?
A1: The main hurdles in the synthesis of this class of molecules typically revolve around three key areas:
-
Stereocontrolled construction of the polyketide backbone: Achieving the desired stereochemistry at multiple chiral centers in the aliphatic chain is a significant challenge.
-
Formation of the substituted α-pyrone ring: Constructing the heterocyclic core with the correct substitution pattern can be problematic, often requiring specific and sometimes sensitive reaction conditions.
-
Management of protecting groups: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
Q2: I am having trouble with the stereoselectivity of an aldol reaction to build the polyketide chain. What are some common troubleshooting steps?
A2: Poor stereoselectivity in aldol reactions is a frequent issue. Here are some factors to consider and potential solutions:
-
Choice of Enolate Geometry: The geometry of the enolate (E or Z) is crucial for facial selectivity. The choice of base, solvent, and additives can influence this. For example, using hindered bases like LDA often favors the formation of the kinetic (E)-enolate, while conditions that allow for equilibration may lead to the thermodynamic (Z)-enolate.
-
Chiral Auxiliaries: Employing a chiral auxiliary on your ketone or aldehyde can provide excellent stereocontrol. Evans' oxazolidinone auxiliaries are a classic example that can direct the approach of the electrophile.
-
Substrate Control: The inherent stereocenters in your substrate can influence the outcome of subsequent reactions. Understanding the directing effects of existing chiral centers is key.
-
Reagent-Controlled Asymmetric Aldol Reactions: Consider using chiral Lewis acids or organocatalysts to induce facial selectivity.
Q3: My α-pyrone ring formation is giving low yields. What are some alternative strategies?
A3: Low yields in pyrone synthesis can be due to various factors, including substrate decomposition, competing side reactions, or unfavorable reaction kinetics. Consider the following:
-
Method of Cyclization: There are numerous methods for α-pyrone synthesis. If a direct lactonization of a hydroxy acid is failing, consider alternatives such as:
-
Palladium-catalyzed carbonylation/cyclization of vinyl halides or triflates.
-
Ring-closing metathesis (RCM) of a diene precursor followed by oxidation.
-
[4+2] Cycloaddition (Diels-Alder) reactions to form a dihydropyrone intermediate, which can then be oxidized.
-
-
Reaction Conditions: Systematically screen reaction parameters such as temperature, concentration, solvent, and catalyst. For lactonizations, dehydrating agents or specific activation methods (e.g., Yamaguchi or Mitsunobu conditions) can be beneficial.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Polyketide Chain Elongation
This guide addresses common problems in achieving the desired stereochemistry during the construction of the carbon backbone.
| Symptom | Potential Cause | Suggested Solution |
| Low dr (diastereomeric ratio) in an aldol addition. | Incorrect enolate formation (E/Z mixture). | Optimize base and solvent conditions. For example, use of 9-BBN triflate can favor a specific enolate geometry. |
| Mismatched substrate and reagent control. | If using a chiral auxiliary, ensure its directing effect is not opposed by the inherent facial bias of the substrate. | |
| Racemization of the product under reaction or workup conditions. | Use milder workup conditions. Consider quenching the reaction at a lower temperature. |
Experimental Protocol: Example of an Evans' Asymmetric Aldol Reaction
-
Acylation of Chiral Auxiliary: To a solution of the (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add di-n-butylboron triflate followed by triethylamine. Stir for 1 hour.
-
Aldol Addition: Add the aldehyde substrate dropwise at -78 °C and stir for 2 hours. Allow the reaction to warm to 0 °C and stir for an additional hour.
-
Workup and Auxiliary Cleavage: Quench the reaction with a phosphate buffer (pH 7). The aldol adduct can be purified by column chromatography. The chiral auxiliary can be cleaved using various methods, such as reduction with LiBH4 or hydrolysis.
Issue 2: Inefficient α-Pyrone Ring Formation
This guide focuses on troubleshooting the construction of the heterocyclic core.
| Symptom | Potential Cause | Suggested Solution |
| Low yield in lactonization of a seco-acid. | Reversible reaction equilibrium. | Use a dehydrating agent (e.g., DCC, EDC) or conditions that remove water (e.g., azeotropic distillation). |
| Substrate decomposition under harsh acidic or basic conditions. | Explore milder cyclization methods such as those mediated by Yamaguchi esterification followed by intramolecular acylation. | |
| Failure of a metal-catalyzed cyclization. | Catalyst poisoning by impurities in the substrate or reagents. | Purify all starting materials meticulously. |
| Incorrect oxidation state of the metal catalyst. | Ensure proper activation of the pre-catalyst and maintain an inert atmosphere. |
Visualizing Synthetic Challenges
Diagram 1: Logic Flow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Decision Pathway for α-Pyrone Ring Synthesis
Caption: Synthetic strategy selection for α-pyrone formation.
Ellipyrone A Purification Yield Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ellipyrone A, a γ-pyrone containing polyketide. The following information is synthesized from established protocols for the purification of similar natural products and aims to guide researchers in improving the overall yield and purity of their target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow of this compound purification, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | Incomplete cell lysis or inefficient extraction from the source material (e.g., microbial culture, plant tissue). | - Optimize the grinding or homogenization method to ensure thorough cell disruption.[1] - Experiment with different extraction solvents or solvent mixtures of varying polarities (e.g., ethyl acetate, methanol, dichloromethane).[1] - Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[2] |
| Degradation of this compound during extraction. | - Perform extraction at a lower temperature to minimize thermal degradation.[3] - If this compound is known to be pH-sensitive, use buffered extraction solvents.[4] - Work quickly and under low-light conditions if the compound is light-sensitive.[5] | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase or mobile phase composition. | - Screen different stationary phases such as silica gel, C18 reversed-phase silica, or Sephadex LH-20.[6][7] - Optimize the mobile phase by running a thin-layer chromatography (TLC) analysis with various solvent systems to determine the best separation conditions.[7] - Employ gradient elution instead of isocratic elution to improve the resolution of compounds with different polarities.[6][7] |
| Co-elution of structurally similar impurities. | - Utilize orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation.[8] - Consider using high-performance liquid chromatography (HPLC) with a semi-preparative or preparative column for the final purification step.[9][10] | |
| Loss of Compound During Solvent Removal | Volatility of this compound. | - Use rotary evaporation at a reduced temperature and pressure.[3] - For very small quantities, consider lyophilization (freeze-drying) if the compound is not volatile under these conditions. |
| Adsorption of the compound to glassware. | - Silanize glassware to reduce active sites for adsorption, especially for valuable, late-stage samples. | |
| Observed Degradation of Purified this compound | Instability of the isolated compound. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[3] - Protect from light by using amber vials or wrapping vials in aluminum foil.[5] - If the compound is susceptible to acid or base-catalyzed degradation, ensure all solvents and storage solutions are neutral.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound?
A1: A typical purification workflow for a polyketide natural product like this compound involves several stages. It begins with the extraction of the crude material from its natural source, followed by a series of chromatographic separations to isolate the target compound. A common approach includes initial fractionation using column chromatography with silica gel, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-phase chromatography. The final polishing step often involves preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[9][6][7]
Q2: Which chromatographic techniques are most effective for separating γ-pyrone containing compounds?
A2: A combination of chromatographic techniques is often necessary for the successful isolation of γ-pyrone natural products.[12] Normal-phase chromatography on silica gel is useful for initial fractionation based on polarity.[6] Reversed-phase chromatography (e.g., C18) is effective for separating compounds based on hydrophobicity.[9][8] Size-exclusion chromatography, such as with Sephadex LH-20, can separate molecules based on their size and is particularly useful for removing polymeric impurities.[6] For achieving high purity, preparative HPLC is often the method of choice in the final steps.[10]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of column chromatography and for selecting appropriate solvent systems.[7] For a more quantitative and higher-resolution analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended to track the presence and purity of this compound in different fractions.
Q4: My this compound sample appears to be degrading over time. What are the likely causes and how can I prevent this?
A4: Natural products, including polyketides, can be susceptible to degradation due to factors like temperature, pH, light, and oxidation.[3][5][11] To enhance stability, it is crucial to store the purified compound at low temperatures (e.g., -20°C or -80°C), protect it from light by using amber vials, and consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If the compound is known to be unstable at certain pH values, ensure that all solvents used for storage are neutral and free of acidic or basic contaminants.[11]
Experimental Protocols
General Protocol for this compound Purification
This protocol outlines a general methodology for the purification of this compound from a microbial fermentation broth. Optimization of specific steps will be required based on the experimental observations.
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Intermediate Purification (Sephadex LH-20 Column Chromatography):
-
Combine the this compound-containing fractions from the previous step and concentrate them.
-
Dissolve the residue in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute isocratically and collect fractions. Analyze the fractions to locate the desired compound. This step is effective in removing pigments and other high molecular weight impurities.[6]
-
-
Final Purification (Preparative HPLC):
-
Pool and concentrate the enriched fractions containing this compound.
-
Dissolve the sample in the mobile phase to be used for HPLC.
-
Inject the sample onto a reversed-phase (e.g., C18) preparative HPLC column.
-
Elute with an optimized mobile phase, which could be a gradient of water and acetonitrile or methanol, possibly with a modifier like formic acid or trifluoroacetic acid if needed for peak shaping (ensure compatibility with the compound's stability).
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the purified compound.
-
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. rroij.com [rroij.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Ellipyrone A LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Ellipyrone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding matrix effects in the quantitative analysis of this marine natural product.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]
Q2: I am observing significant ion suppression for this compound when analyzing plasma samples. What is the likely cause?
A2: A common cause of ion suppression in the analysis of plasma samples is the presence of phospholipids.[5] Phospholipids are major components of cell membranes and are often co-extracted with the analyte of interest. They are notorious for causing ion suppression in electrospray ionization (ESI) and can also lead to contamination of the MS source.[5]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the MS detector, post-analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates at which retention times ion suppression or enhancement is occurring.[2][6]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[3][6] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a classic symptom of uncompensated matrix effects. The following troubleshooting workflow can help you identify and mitigate the issue.
Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy due to matrix effects.
Issue 2: Low recovery of this compound after sample preparation.
Low recovery can be due to inefficient extraction or loss of the analyte during cleanup steps.
-
For Liquid-Liquid Extraction (LLE):
-
Problem: this compound may have poor partitioning into the organic solvent.
-
Solution: Adjust the pH of the aqueous sample to ensure this compound is in a neutral, non-ionized state, which will favor its transfer into the organic phase. Experiment with different organic solvents or mixtures of varying polarity.
-
-
For Solid-Phase Extraction (SPE):
-
Problem: The chosen SPE sorbent may not be optimal for retaining and eluting this compound, or the wash steps may be too harsh, leading to analyte loss.
-
Solution: Screen different SPE sorbent chemistries (e.g., reversed-phase C18, mixed-mode). Optimize the pH and organic content of the loading, washing, and elution solutions.
-
Experimental Protocols
Protocol 1: Phospholipid Removal using a Phospholipid Depletion Plate
This protocol is highly recommended for plasma and serum samples to mitigate ion suppression caused by phospholipids.
-
Protein Precipitation: In a 96-well collection plate, add 300 µL of cold acetonitrile containing an internal standard to 100 µL of plasma sample.
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes.
-
Filtration: Place the phospholipid depletion plate on top of a clean 96-well collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid depletion plate.
-
Elution: Apply a vacuum or positive pressure to draw the sample through the depletion plate into the clean collection plate. The phospholipids are retained by the plate's sorbent.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., plasma) using your developed sample preparation method.
-
Prepare Spiked Samples: Spike the extracted blank matrix with this compound at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the final reconstitution solvent at the same concentrations as the spiked samples.
-
Analyze and Calculate: Analyze both the spiked matrix samples and the neat standard solutions by LC-MS. Calculate the matrix effect as described in the FAQ section.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 65 ± 8 (Suppression) | [7] |
| Liquid-Liquid Extraction (MTBE) | 75 ± 7 | 88 ± 6 (Suppression) | [8] |
| Solid-Phase Extraction (C18) | 92 ± 4 | 95 ± 5 (Minimal Effect) | [4] |
| Phospholipid Depletion Plate | 95 ± 3 | 98 ± 4 (Minimal Effect) | [9] |
Note: The data presented in this table are representative values from literature for similar compounds and should be used as a general guide. Actual results for this compound may vary.
Visualization of Key Workflows
Caption: Common sample preparation workflows for LC-MS analysis of biological samples.
Caption: Key strategies to minimize or compensate for matrix effects in LC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology | Labcompare.com [labcompare.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of dipyrone metabolites in rat hypothalamus, cerebrospinal fluid and plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ellipyrone A Bioactivity Assays
Welcome to the technical support center for Ellipyrone A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of this compound?
A1: this compound, a γ-pyrone enclosed macrocyclic polyketide, has demonstrated significant potential as an antihyperglycemic agent. Its primary mechanisms of action include the inhibition of α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). These enzymes are key targets in the management of type 2 diabetes. Additionally, as an α-pyrone containing compound, this compound is being investigated for its anti-inflammatory properties.
Q2: What are the general mechanisms of anti-inflammatory action for α-pyrone compounds?
A2: α-Pyrone derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. These compounds can suppress the production of pro-inflammatory mediators by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
Q3: Are there any specific handling and storage recommendations for this compound?
A3: As a macrocyclic polyketide, this compound may be susceptible to degradation. It is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the hydrophobic nature of macrocyclic compounds, ensure complete solubilization in your assay buffer.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound bioactivity assays.
Antihyperglycemic Assays (α-Glucosidase, α-Amylase, DPP-4)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Incomplete dissolution of this compound. - Pipetting errors. - Temperature fluctuations during incubation. | - Ensure this compound is fully dissolved in the assay buffer. Sonication may be helpful. - Use calibrated pipettes and proper pipetting techniques. - Ensure consistent temperature control throughout the assay. |
| No or low enzyme inhibition observed | - Inactive enzyme. - Incorrect assay conditions (pH, temperature). - Degradation of this compound. | - Use a fresh batch of enzyme and verify its activity with a known inhibitor. - Confirm that the assay buffer pH and incubation temperature are optimal for the specific enzyme. - Prepare fresh dilutions of this compound from a new stock aliquot. |
| Precipitation of this compound in the assay well | - Poor solubility of the compound in the aqueous assay buffer. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the assay, ensuring it does not exceed the enzyme's tolerance (typically <1%). - Consider the use of a non-ionic surfactant like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) to improve solubility.[3] |
| Assay interference from this compound | - Compound absorbs light at the same wavelength as the product. - Compound auto-fluorescence. | - Run a control well containing this compound without the enzyme to measure its intrinsic absorbance/fluorescence and subtract this value from the test wells. |
Anti-Inflammatory Assays (e.g., in RAW 264.7 macrophages)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cell toxicity observed at concentrations where bioactivity is expected | - this compound may have a narrow therapeutic window. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound on your specific cell line before conducting bioactivity assays. |
| Inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α) | - Variation in cell seeding density. - Inconsistent LPS stimulation. | - Ensure a uniform cell seeding density across all wells. - Use a consistent and validated concentration of LPS for stimulation. |
| Difficulty in detecting changes in signaling protein phosphorylation (e.g., p-p65, p-ERK) | - Timing of cell lysis after stimulation is not optimal. - Low protein concentration in lysates. | - Perform a time-course experiment to determine the peak phosphorylation of the target proteins after LPS stimulation. - Ensure efficient cell lysis and accurate protein quantification before Western blotting. |
Quantitative Bioactivity Data
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound and other relevant α-pyrone compounds.
| Compound | Bioactivity | Assay System | IC₅₀ Value |
| This compound | DPP-4 Inhibition | In vitro enzymatic assay | 0.35 mM |
| α-Glucosidase Inhibition | In vitro enzymatic assay | 0.74 mM | |
| α-Amylase Inhibition | In vitro enzymatic assay | 0.59 mM | |
| Hyperenone A (α-pyrone) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | 14.8 µM |
| Alternariol (α-pyrone) | iNOS Protein Expression Inhibition | LPS-stimulated RAW 264.7 cells | ~20 µM |
| Rhodanthpyrone A (α-pyrone) | NF-κB Luciferase Activity Inhibition | LPS-stimulated RAW 264.7 cells | ~40 µM |
| Acarbose (Reference Drug) | α-Glucosidase Inhibition | In vitro enzymatic assay | Varies (µM to mM range) |
| Sitagliptin (Reference Drug) | DPP-4 Inhibition | In vitro enzymatic assay | Varies (nM range) |
Experimental Protocols
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL).
-
Prepare various concentrations of this compound and acarbose in phosphate buffer containing a small percentage of DMSO.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the different concentrations of this compound or acarbose to the respective wells. For the control, add 50 µL of the buffer with DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
Signaling Pathway and Workflow Diagrams
References
addressing inconsistencies in Ellipyrone A experimental results
This technical support center provides troubleshooting guidance and standardized protocols for researchers working with Ellipyrone A. The information is designed to address potential inconsistencies in experimental outcomes and ensure greater reproducibility in studying its biological effects.
Frequently Asked Questions (FAQs)
Q1: Why might my IC50 values for this compound differ from published data?
A: Discrepancies in IC50 values are a common issue in natural product research and can arise from several factors:
-
Purity of this compound: The presence of impurities from the extraction and purification process can alter the observed biological activity.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and substrate or enzyme concentrations can significantly impact results.[1][2]
-
Reagent Source and Quality: Differences in the source and lot of enzymes (e.g., DPP-4, α-glucosidase, α-amylase), substrates, and buffers can introduce variability.[3]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the assay can affect enzyme activity.
-
Data Analysis: Different methods of calculating IC50 values (e.g., linear regression vs. non-linear curve fitting) can yield slightly different results.
Q2: What is the established mechanism of action for this compound?
A: this compound is a γ-pyrone enclosed macrocyclic polyketide.[4] Its primary reported mechanism of action is the inhibition of key enzymes involved in glucose metabolism. It has demonstrated inhibitory potential against dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, suggesting it may help regulate blood glucose levels.[4]
Q3: How can I ensure the reproducibility of my experimental results with this compound?
A: To improve reproducibility, strictly control all experimental parameters.[5][6] This includes:
-
Standardized Protocols: Use the detailed protocols provided below consistently.
-
Reagent Consistency: If possible, use reagents from the same lot for a comparative series of experiments.
-
Positive and Negative Controls: Always include a known inhibitor (e.g., Diprotin A for DPP-4, Acarbose for α-glucosidase/α-amylase) and a no-inhibitor control.
-
Instrument Calibration: Ensure that microplate readers and pipettes are properly calibrated.[7]
-
Detailed Record Keeping: Document every detail of the experimental setup, including reagent lot numbers, specific incubation times, and any deviations from the protocol.[5]
Q4: How does the source and extraction of this compound impact its activity?
A: this compound has been isolated from the oval bone cuttlefish Sepia elliptica. The extraction and purification process involves multiple chromatographic steps. The efficiency of this process determines the final purity of the compound, which is critical for accurate bioactivity assessment. Incomplete separation from its analog, Ellipyrone B, or other metabolites could lead to confounding results.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of Ellipyrones A and B.
| Compound | Target Enzyme | Reported IC50 (mM) | Reference Inhibitor | Reference IC50 (mM) |
| This compound | Dipeptidyl Peptidase-4 (DPP-4) | 0.35 | Diprotin A | 0.29 |
| α-Glucosidase | 0.74 | Acarbose | Not specified | |
| α-Amylase | 0.59 | Acarbose | Not specified | |
| Ellipyrone B | Dipeptidyl Peptidase-4 (DPP-4) | 0.48 | Diprotin A | 0.29 |
Data sourced from a single study on Ellipyrones A and B.[4]
Troubleshooting Guides
General Issues
Q: I am observing high variability between my replicate wells. What is the likely cause? A: High variability often points to technical errors in the assay setup.
-
Pipetting Inaccuracy: Ensure pipettes are calibrated and use proper technique to avoid bubbles. For multi-well plates, using a multichannel pipette can improve consistency.[7]
-
Incomplete Mixing: Make sure all components in the well are thoroughly mixed after each addition, especially after adding the enzyme or substrate.
-
Temperature Gradients: Avoid temperature differences across the 96-well plate by ensuring the entire plate is equilibrated to the incubation temperature (e.g., 37°C).
DPP-4 Inhibition Assay
Q: My positive control (e.g., Sitagliptin, Diprotin A) works, but this compound shows weak or no inhibition. A: This suggests an issue specific to the test compound.
-
Solubility: this compound may not be fully dissolved in the assay buffer. Try preparing the stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Degradation: The compound may be unstable. Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Double-check all dilution calculations to ensure the final concentration in the well is correct.
Q: The fluorescence signal in my assay is unstable or drifting. A: This can be due to several factors.
-
Photobleaching: Minimize the exposure of the substrate and reaction plate to light.
-
Reagent Instability: The fluorogenic substrate (e.g., Gly-Pro-AMC) can be unstable. Prepare it fresh and protect it from light.[8]
-
Instrument Settings: Optimize the gain setting on your fluorescence plate reader to ensure the signal is within the linear range of detection.[8]
α-Glucosidase and α-Amylase Inhibition Assays
Q: My this compound solution is colored and interfering with the 405 nm absorbance reading for the α-glucosidase assay. A: This is a common issue with natural products. You must run a specific control to correct for this.
-
Sample Blank: For each concentration of this compound, prepare a "sample blank" well that contains the buffer, substrate, and the this compound solution, but no enzyme . Subtract the absorbance of this sample blank from your corresponding test well reading.[9]
Q: The reaction rate is too fast or too slow, making it difficult to get accurate readings. A: The reaction rate is dependent on enzyme and substrate concentration.
-
Enzyme Concentration: If the rate is too fast, reduce the concentration of α-glucosidase or α-amylase. If too slow, you may need to increase it. Perform an initial enzyme titration experiment to find a concentration that gives a linear reaction rate over your desired time course.[10][11]
-
Substrate Concentration: Ensure the substrate concentration is appropriate. For kinetic studies, concentrations around the Michaelis-Menten constant (Km) are often used.[1]
Q: My starch solution for the α-amylase assay is cloudy or forms a precipitate. A: Soluble starch requires careful preparation.
-
Heating: The starch must be dissolved in buffer by heating, often to boiling, with constant stirring until the solution becomes clear.[12] Allow it to cool to room temperature before use.
-
Fresh Preparation: Prepare the starch solution fresh for each experiment, as it can retrograde and precipitate upon storage.
Mandatory Visualizations
Caption: Mechanism of action for this compound targeting key metabolic enzymes.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound's role in the incretin signaling pathway via DPP-4 inhibition.
Detailed Experimental Protocols
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay Protocol
This protocol is based on a fluorometric method suitable for a 96-well plate format.
A. Required Materials:
-
DPP-4 Enzyme (Human, recombinant)
-
DPP-4 Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)
-
Positive Control: Sitagliptin or Diprotin A
-
Test Compound: this compound
-
Solvent: 100% DMSO
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
B. Reagent Preparation:
-
Assay Buffer: Prepare and adjust to the correct pH. Allow to warm to the assay temperature (37°C) before use.
-
DPP-4 Enzyme Solution: Thaw the enzyme on ice. Dilute it in cold Assay Buffer to a pre-determined optimal concentration (e.g., 1.5-2.0 mU/mL final concentration). Keep on ice.
-
DPP-4 Substrate Solution: Prepare a stock solution in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). Protect from light.
-
This compound & Control Solutions: Prepare a stock solution of this compound and the positive control in 100% DMSO. Create a dilution series in Assay Buffer to achieve the desired final test concentrations. The final DMSO concentration in the assay should not exceed 1%.
C. Assay Procedure:
-
Layout Plate: Designate wells for blanks (no enzyme), enzyme control (100% activity, with solvent), positive control, and various concentrations of this compound.
-
Add Inhibitors: To the appropriate wells, add 25 µL of the diluted this compound solutions, positive control, or solvent (for the enzyme control).
-
Add Enzyme: Add 50 µL of the diluted DPP-4 Enzyme Solution to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes, protected from light.
-
Initiate Reaction: Add 25 µL of the DPP-4 Substrate Solution to all wells.
-
Measure Fluorescence: Immediately place the plate in the reader, pre-set to 37°C. Measure fluorescence in kinetic mode every 60 seconds for 15-30 minutes.
D. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Slope_Sample / Slope_EnzymeControl)] * 100
-
Plot % Inhibition vs. the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
α-Glucosidase Inhibition Assay Protocol
This protocol is based on a colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG).
A. Required Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay Buffer: Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Stop Solution: Sodium carbonate (Na2CO3, e.g., 0.2 M)
-
Positive Control: Acarbose
-
Clear, flat-bottom 96-well microplates
-
Absorbance microplate reader (405 nm)
B. Reagent Preparation:
-
Assay Buffer: Prepare and adjust pH. Warm to 37°C.
-
α-Glucosidase Solution: Dissolve the enzyme in Assay Buffer to a pre-determined optimal concentration (e.g., 0.1 U/mL). Prepare fresh.
-
pNPG Substrate Solution: Dissolve pNPG in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
This compound & Control Solutions: Prepare stock solutions in DMSO and create a dilution series in Assay Buffer.
C. Assay Procedure:
-
Add Inhibitors: Add 20 µL of diluted this compound, positive control, or solvent to the appropriate wells.
-
Sample Blanks: For each test concentration, prepare a corresponding sample blank well containing 20 µL of the inhibitor solution.
-
Add Enzyme: Add 50 µL of the α-Glucosidase Solution to all wells except the sample blank and no-enzyme blank wells. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix gently and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 50 µL of the pNPG Substrate Solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells to terminate the reaction and develop the color.
-
Measure Absorbance: Read the absorbance at 405 nm.
D. Data Analysis:
-
Correct for Background: Subtract the absorbance of the corresponding sample blank from each test well.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Corrected_Abs_Sample / Abs_EnzymeControl)] * 100
-
Determine the IC50 value as described for the DPP-4 assay.
α-Amylase Inhibition Assay Protocol
This protocol is based on the dinitrosalicylic acid (DNSA) method, which detects reducing sugars produced from starch hydrolysis.
A. Required Materials:
-
Porcine pancreatic α-amylase
-
Substrate: 1% (w/v) soluble starch solution
-
Assay Buffer: Sodium phosphate buffer (e.g., 20 mM, pH 6.9, with 6 mM NaCl)
-
Stop/Color Reagent: Dinitrosalicylic acid (DNSA) reagent
-
Positive Control: Acarbose
-
Clear, 96-well microplates or microcentrifuge tubes
-
Absorbance microplate reader (540 nm)
B. Reagent Preparation:
-
Starch Solution (1%): Make a paste of 100 mg of soluble potato starch in a small amount of Assay Buffer. Add to boiling Assay Buffer to a final volume of 10 mL, stirring until dissolved. Cool to room temperature before use. Prepare fresh daily.[12]
-
α-Amylase Solution: Dissolve the enzyme in cold Assay Buffer to a pre-determined optimal concentration (e.g., 2 units/mL).
-
This compound & Control Solutions: Prepare stock solutions in DMSO and create a dilution series in Assay Buffer.
C. Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube or well, mix 200 µL of the α-Amylase Solution with 200 µL of the diluted this compound, positive control, or solvent. Incubate at 30°C for 10 minutes.
-
Initiate Reaction: Add 200 µL of the 1% starch solution to each tube/well and incubate for exactly 3-5 minutes at 30°C.
-
Stop Reaction & Develop Color: Add 200 µL of DNSA reagent to each tube/well.
-
Heat: Tightly cap the tubes or seal the plate and heat in a boiling water bath (90-95°C) for 10 minutes.
-
Cool & Dilute: Cool the tubes/plate to room temperature. Add 1 mL of distilled water to each tube/well and mix thoroughly.
-
Measure Absorbance: Transfer an aliquot to a clear 96-well plate if using tubes and read the absorbance at 540 nm.
D. Data Analysis:
-
Correct for Background: Run sample blanks (this compound + starch, no enzyme) and subtract this value if there is interference.
-
Calculate Percent Inhibition: % Inhibition = [(Abs_EnzymeControl - Abs_Sample) / Abs_EnzymeControl] * 100
-
Determine the IC50 value as described previously.
References
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. donotedit.com [donotedit.com]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. α-澱粉酶(EC 3.2.1.1)的酵素分析 [sigmaaldrich.com]
Validation & Comparative
Ellipyrone A vs. Sitagliptin: A Comparative Guide to DPP-4 Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Dipeptidyl Peptidase-4 (DPP-4) inhibition efficacy of Ellipyrone A, a naturally derived macrocyclic polyketide, and sitagliptin, a widely prescribed oral hypoglycemic agent. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to offer an objective performance assessment for research and drug development purposes.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for both this compound and sitagliptin against DPP-4.
| Compound | IC50 Value (DPP-4 Inhibition) | Source |
| This compound | 0.35 mM | [1][2] |
| Sitagliptin | 4.380 ± 0.319 nM | [3] |
Note: A lower IC50 value indicates greater potency. Based on the available data, sitagliptin is a significantly more potent DPP-4 inhibitor than this compound.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.
By inhibiting DPP-4, both this compound and sitagliptin prevent the rapid inactivation of GLP-1 and GIP. This leads to elevated levels of active incretins, which in turn enhances the body's natural ability to control blood glucose levels.[4][5][6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. diabetes.co.uk [diabetes.co.uk]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
A Comparative Analysis of Marine-Derived Antidiabetic Compounds: Phlorotannins, Bromophenols, and Fucoxanthin
For Researchers, Scientists, and Drug Development Professionals
The global burden of diabetes mellitus necessitates a continuous search for novel and effective therapeutic agents. The marine environment, with its immense biodiversity, offers a promising frontier for the discovery of unique bioactive compounds. This guide provides a comparative analysis of three prominent classes of marine-derived compounds with demonstrated antidiabetic potential: phlorotannins, bromophenols, and fucoxanthin. While the originally intended compound for this guide, Ellipyrone A, lacks available scientific data on its antidiabetic properties, this comparison focuses on well-researched alternatives. This document summarizes their mechanisms of action, presents quantitative experimental data on their efficacy, details relevant experimental protocols, and visualizes key biological pathways.
Quantitative Comparison of Bioactivity
The antidiabetic efficacy of these marine compounds is often evaluated through their ability to inhibit key enzymes involved in carbohydrate metabolism and insulin signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against α-amylase, α-glucosidase, and protein-tyrosine phosphatase 1B (PTP1B). Lower IC50 values indicate higher potency.
| Compound Class | Representative Compound | Target Enzyme | IC50 Value | Source Organism |
| Phlorotannins | Dieckol | α-Glucosidase | 0.24 mM[1] | Ecklonia cava |
| Dieckol | α-Amylase | 0.66 mM[1] | Ecklonia cava | |
| Phlorofucofuroeckol-A | α-Glucosidase | 19.52 µM[2] | Ecklonia cava | |
| Phlorofucofuroeckol-A | α-Amylase | 6.34 µM[2] | Ecklonia cava | |
| 2,7″-Phloroglucinol-6,6′-bieckol | α-Glucosidase | 23.35 µM[3] | Ecklonia cava | |
| 2,7″-Phloroglucinol-6,6′-bieckol | α-Amylase | 6.94 µM[3] | Ecklonia cava | |
| Bromophenols | 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | PTP1B | 3.4 µM[4] | Rhodomela confervoides |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | PTP1B | 2.8 µM[4] | Leathesia nana | |
| Highly brominated derivative (4g) | PTP1B | 0.68 µM[5] | Synthetic derivative | |
| Fucoxanthin | Fucoxanthin | α-Glucosidase | 47 µg/mL (approx. 71 µM)[6][7][8] | Undaria pinnatifida |
| Fucoxanthin | α-Amylase | 0.68 mmol/L[9] | Microalgae | |
| Fucoxanthin | PTP1B | 4.80 µM[10] | Undaria pinnatifida |
Mechanisms of Action and Signaling Pathways
The antidiabetic effects of these marine compounds are mediated through distinct yet sometimes overlapping molecular pathways.
Phlorotannins: Potent Enzyme Inhibitors and Insulin Sensitizers
Phlorotannins, polyphenolic compounds found in brown algae, primarily exert their antidiabetic effects by inhibiting digestive enzymes and enhancing insulin signaling. By inhibiting α-amylase and α-glucosidase, they delay carbohydrate digestion and reduce postprandial hyperglycemia.[1][2][3] Furthermore, phlorotannins can inhibit Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[11][12] Inhibition of PTP1B leads to increased phosphorylation of the insulin receptor and its substrates (like IRS-1), subsequently activating the PI3K/Akt pathway, which promotes glucose transporter 4 (GLUT4) translocation to the cell membrane and enhances glucose uptake into skeletal muscle and adipose tissue.[13][14]
References
- 1. Dieckol isolated from Ecklonia cava inhibits alpha-glucosidase and alpha-amylase in vitro and alleviates postprandial hyperglycemia in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phlorofucofuroeckol A isolated from Ecklonia cava alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phlorotannin constituent of Ecklonia cava alleviates postprandial hyperglycemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of α-glucosidase activity by selected edible seaweeds and fucoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Antioxidant and Antidiabetic Properties of Phlorotannins from Ascophyllum nodosum Seaweed Extracts [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
Ellipyrone A: Evaluating its Antihyperglycemic Potential in the Context of Marine-Derived Compounds and Established Drugs
For Immediate Release
Zhanjiang, China – November 13, 2025 – A comprehensive review of the marine-derived compound Ellipyrone A reveals promising in vitro antihyperglycemic activity through dual inhibition of dipeptidyl peptidase-4 (DPP-4) and carbolytic enzymes. While in vivo data for this compound is not yet available, this guide provides a comparative analysis of its in vitro efficacy against related marine extracts and established antihyperglycemic agents, offering a roadmap for future animal model validation.
This compound, a γ-pyrone enclosed macrocyclic polyketide isolated from the oval bone cuttlefish Sepia elliptica, has demonstrated significant potential in the management of hyperglycemia.[1] Its mechanism of action targets two key pathways in glucose regulation: the inhibition of DPP-4, an enzyme that inactivates incretin hormones crucial for insulin secretion, and the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1]
In Vitro Efficacy of this compound
Biochemical assays have quantified the inhibitory potency of this compound against these key enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogue, Ellipyrone B, in comparison to the standard inhibitors, Diprotin A (for DPP-4) and Acarbose (for α-glucosidase and α-amylase).
| Compound | DPP-4 IC50 (mM) | α-glucosidase IC50 (mM) | α-amylase IC50 (mM) |
| This compound | 0.35 | 0.74 | 0.59 |
| Ellipyrone B | 0.48 | - | - |
| Diprotin A | 0.29 | - | - |
| Acarbose | - | Commensurate with this compound | Commensurate with this compound |
| Data sourced from in vitro enzymatic assays.[1] |
Comparative Analysis with In Vivo Animal Model Data
To contextualize the potential of this compound for in vivo applications, this guide presents data from studies on a methanolic extract of cuttlebone from a related species, Sepia pharaonis, and other marine organisms with similar mechanisms of action. These are compared with the well-established oral antihyperglycemic drugs, Sitagliptin (a DPP-4 inhibitor) and Acarbose (an α-glucosidase inhibitor).
The following table summarizes the antihyperglycemic effects observed in animal models. It is important to note that these are not direct comparisons with this compound but provide a benchmark for its potential performance.
| Substance | Animal Model | Key Findings |
| Methanol Extract of Sepia pharaonis Cuttlebone | Alloxan-induced diabetic rats | Dose-dependent reduction in blood glucose at 100, 200, and 400 mg/kg body weight over 30 days.[2][3][4] |
| Sitagliptin | Various diabetic rodent models | Reduces blood glucose levels by preventing the breakdown of incretin hormones, thus increasing insulin secretion and decreasing glucagon levels. |
| Acarbose | Various diabetic rodent models | Delays carbohydrate absorption from the gut, leading to a reduction in postprandial blood glucose spikes. |
| Marine Algae Extracts (e.g., Sargassum boveanum) | Streptozotocin-induced diabetic rats | Decreased postprandial blood glucose levels after sucrose administration.[5][6] |
| Marine-derived Peptides | In vitro and computational studies | Peptides from various marine sources, such as sea grass and oysters, have shown potent DPP-4 inhibitory activity.[7][8][9][10] |
Experimental Protocols
A standardized approach to validate the antihyperglycemic effects of novel compounds like this compound in animal models is crucial for reproducible and comparable results. Below are detailed methodologies for key experiments.
Induction of Diabetes Mellitus in Rodent Models
A common method for inducing type 1 diabetes is through the administration of streptozotocin (STZ), which is selectively toxic to pancreatic β-cells. For modeling type 2 diabetes, a combination of a high-fat diet followed by a low dose of STZ is often employed to induce insulin resistance and subsequent hyperglycemia.
Streptozotocin (STZ)-Induced Diabetes Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Induction: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered after an overnight fast.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical experiment to assess the effect of a compound on glucose metabolism after a glucose challenge.
OGTT Protocol:
-
Fasting: Diabetic and normal control animals are fasted overnight (12-14 hours) with free access to water.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally.
-
Glucose Challenge: After a specific time (e.g., 30 or 60 minutes) post-treatment, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.
-
Analysis: Blood glucose levels are measured using a glucometer.
Visualizing the Path to Validation and Mechanism of Action
To facilitate a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated.
The proposed mechanism of action for this compound involves the modulation of key signaling pathways in glucose homeostasis. The following diagram illustrates these pathways.
Future Directions
The promising in vitro profile of this compound strongly warrants further investigation through in vivo animal models. Future studies should focus on establishing its oral bioavailability, dose-response relationship, and long-term efficacy and safety in diabetic animal models. Direct comparative studies with existing DPP-4 and α-glucosidase inhibitors will be essential to determine its therapeutic potential. The data from the Sepia pharaonis extract study provides a positive indication that compounds from this marine genus can exert antihyperglycemic effects in vivo, paving the way for the validation of this compound as a potential new agent in the fight against diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. mbimph.com [mbimph.com]
- 3. mbimph.com [mbimph.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antidiabetic, α-Glucosidase Inhibition and Antibacterial Activities of Three Brown Algae, Polycladia myrica, Padina antillarum, and Sargassum boveanum, and a Red Alga, Palisada perforata from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ellipyrone A and Acarbose on α-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the α-glucosidase inhibitory effects of Ellipyrone A, a recently discovered natural product, and acarbose, a well-established antidiabetic drug. This objective comparison is supported by available experimental data to aid in the evaluation of their potential as therapeutic agents.
Quantitative Performance Analysis
The inhibitory efficacy of this compound and acarbose against α-glucosidase is summarized below. Acarbose, a potent inhibitor, exhibits a significantly lower IC50 value compared to this compound, indicating a much higher potency in inhibiting the enzyme's activity.
| Compound | Chemical Class | Source | α-Glucosidase IC50 |
| This compound | γ-Pyrone enclosed macrocyclic polyketide | Oval bone cuttlefish Sepia elliptica | 0.74 mM[1] |
| Acarbose | Complex oligosaccharide | Microbial fermentation (Actinoplanes sp.) | Wide range reported, e.g., 11 nM[2][3][4], 0.67 ± 0.06 mM[5], 750 ± 1.5 µM[1] |
Note on Acarbose IC50 Values: The reported IC50 values for acarbose vary significantly across different studies. This variability can be attributed to differences in experimental conditions, such as the source and concentration of the α-glucosidase enzyme, the substrate used, and the assay buffer conditions.
Mechanism of Action
Acarbose is a well-characterized competitive inhibitor of α-glucosidase.[1][6] Its structure mimics that of natural oligosaccharides, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial hyperglycemia.[7][8][9]
The precise mechanism of action for This compound on α-glucosidase has not been definitively established in the currently available literature. However, studies on other dibenzo-α-pyrone derivatives have shown them to act as mixed-type inhibitors of α-glucosidase. This suggests that this compound may bind to both the active site and an allosteric site on the enzyme, affecting both substrate binding and the catalytic rate. Further kinetic studies are required to elucidate the exact inhibitory mechanism of this compound.
Experimental Protocols
The following protocols describe the general methodologies used to determine the α-glucosidase inhibitory activity of compounds like this compound and acarbose.
α-Glucosidase Inhibition Assay Protocol
This assay is a standard colorimetric method used to measure the inhibition of α-glucosidase activity in vitro.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound or acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of α-glucosidase is prepared in the phosphate buffer.
-
The test compound is prepared in various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compound solution for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the pNPG substrate to the mixture.
-
The plate is incubated for a defined time (e.g., 20-30 minutes) at the same temperature.
-
The enzymatic reaction, which hydrolyzes pNPG to p-nitrophenol (a yellow product), is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (containing the enzyme and substrate without the inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.
-
Procedure:
-
The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations.
-
The data is then plotted using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]), which can help to distinguish between different modes of inhibition based on the changes in Vmax (maximum velocity) and Km (Michaelis constant).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Mechanisms of α-Glucosidase Inhibition
Caption: Comparative mechanisms of α-glucosidase inhibition.
References
- 1. protocols.io [protocols.io]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 4. abcam.cn [abcam.cn]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. researchgate.net [researchgate.net]
Assessing the Selectivity of Ellipyrone A for DPP-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents with high target specificity is a cornerstone of modern drug development. Ellipyrone A, a γ-pyrone enclosed macrocyclic polyketide, has emerged as a potential antihyperglycemic agent through its inhibition of dipeptidyl peptidase-4 (DPP-4). However, the clinical success of a DPP-4 inhibitor is intrinsically linked to its selectivity, particularly over other closely related proteases. This guide provides a framework for assessing the selectivity of this compound, offering a comparative analysis with established DPP-4 inhibitors, detailed experimental protocols, and visualizations of key biological and experimental pathways.
The Critical Importance of Selectivity for DPP-4 Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] However, DPP-4 belongs to a larger family of serine proteases, including DPP-8 and DPP-9, which share structural homology.[3][4] Non-selective inhibition of these related proteases has been associated with potential adverse effects, underscoring the necessity for developing highly selective DPP-4 inhibitors for safe therapeutic applications.[3][4]
Comparative Selectivity of Known DPP-4 Inhibitors
While specific selectivity data for this compound against a panel of proteases is not yet publicly available, a comparative analysis of established DPP-4 inhibitors provides a crucial benchmark for its evaluation. The following table summarizes the 50% inhibitory concentrations (IC50) of several FDA-approved "gliptins" against DPP-4 and the closely related proteases DPP-8 and DPP-9. A higher IC50 value indicates lower potency, and a larger ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4) signifies greater selectivity.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity over DPP-8 (fold) | Selectivity over DPP-9 (fold) |
| Sitagliptin | 18[1] | >10,000 | >10,000 | >555 | >555 |
| Vildagliptin | 3.5[1] | >30,000 | 5,200 | >8,571 | 1,486 |
| Saxagliptin | 26[1] | 6,600 | 36,000 | 254 | 1,385 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[1][3]
As the table illustrates, inhibitors like sitagliptin, alogliptin, and linagliptin exhibit high selectivity for DPP-4 over DPP-8 and DPP-9.[1] This high degree of selectivity is a desirable characteristic for any new DPP-4 inhibitor candidate, including this compound.
Experimental Protocol for Assessing Protease Selectivity
To determine the selectivity of this compound, a standardized in vitro enzyme inhibition assay can be employed. This protocol is based on a fluorometric method that measures the cleavage of a specific substrate by the target protease.
Materials:
-
Purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compound (this compound) and reference inhibitors (e.g., sitagliptin).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the purified proteases (DPP-4, DPP-8, DPP-9) to the desired working concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the diluted enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. Record the fluorescence at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Selectivity Calculation: Calculate the selectivity of this compound by dividing the IC50 value for the off-target proteases (e.g., DPP-8, DPP-9) by the IC50 value for DPP-4.
Visualizing Key Pathways and Concepts
To aid in the understanding of the experimental workflow, the relevant signaling pathway, and the concept of selectivity, the following diagrams have been generated using the Graphviz DOT language.
References
Unveiling the Anti-Hyperglycemic Potential of Ellipyrone A: A Comparative Analysis of its Mechanism of Action
A deep dive into the inhibitory effects of the marine-derived polyketide, Ellipyrone A, on key enzymes in glucose metabolism, benchmarked against established therapeutic agents.
For researchers and professionals in the field of drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. In the realm of metabolic diseases, particularly type 2 diabetes, the focus often lies on identifying compounds that can effectively control blood glucose levels. This compound, a γ-pyrone enclosed macrocyclic polyketide isolated from the oval bone cuttlefish Sepia elliptica, has emerged as a promising candidate with demonstrated anti-hyperglycemic properties. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its in vitro performance with established drugs and detailing the experimental protocols for its evaluation.
Comparative Analysis of Enzyme Inhibition
This compound exerts its anti-hyperglycemic effects by inhibiting three key enzymes involved in carbohydrate digestion and glucose homeostasis: Dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these enzymes, juxtaposed with the values for well-established clinical drugs, Sitagliptin and Acarbose.
| Compound | Target Enzyme | IC50 (mM) | Reference Drug | Target Enzyme | IC50 (µM) |
| This compound | Dipeptidyl peptidase-4 (DPP-4) | 0.35 | Sitagliptin | Dipeptidyl peptidase-4 (DPP-4) | 0.01 |
| This compound | α-glucosidase | 0.74 | Acarbose | α-glucosidase | ~1.07 (µg/mL) |
| This compound | α-amylase | 0.59 | Acarbose | α-amylase | ~46.8 (µg/mL) |
Note: IC50 values for Acarbose can vary depending on the specific assay conditions and the source of the enzyme. The provided values are for comparative purposes.
Mechanism of Action: A Multi-pronged Approach
The inhibitory action of this compound on these three enzymes suggests a multi-faceted approach to lowering blood glucose levels.
-
DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] This mechanism is shared by the gliptin class of drugs, including Sitagliptin.[1][2]
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3][4][5] α-amylase initiates the process by hydrolyzing large starch molecules into smaller oligosaccharides, which are then further broken down by α-glucosidase into glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, thereby reducing the postprandial spike in blood glucose levels.[3][4][5] This dual inhibition is a characteristic of drugs like Acarbose.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key enzymatic assays used to characterize the inhibitory activity of this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.[7][8][9]
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Positive control (e.g., Sitagliptin)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound or positive control to the respective wells.
-
Include wells for enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~360/460 nm for AMC-based substrates) or absorbance (at 405 nm for p-nitroanilide-based substrates) at regular intervals or at a fixed endpoint.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes disaccharides to glucose.[10][11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader (absorbance)
Procedure:
-
Prepare various concentrations of the test compound and positive control in the assay buffer.
-
To each well of a 96-well plate, add the α-glucosidase enzyme solution and the test compound or positive control.
-
Include control wells with the enzyme and buffer (for 100% activity) and blank wells with buffer only.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Add the pNPG substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, the enzyme that digests starch.[13][14][15][16]
Materials:
-
Porcine pancreatic α-amylase
-
Substrate: Starch solution (e.g., 1% soluble starch)
-
Assay buffer (e.g., phosphate buffer, pH 6.9, containing NaCl)
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
Dinitrosalicylic acid (DNS) color reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the test compound and positive control in the assay buffer.
-
In test tubes or a 96-well plate, mix the α-amylase solution with the test compound or positive control.
-
Include control tubes for 100% enzyme activity (enzyme and buffer) and a blank (buffer only).
-
Pre-incubate the mixtures at 37°C for a set time (e.g., 10 minutes).
-
Add the starch solution to each tube to initiate the enzymatic reaction.
-
Incubate at 37°C for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding the DNS color reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates a compelling multi-target mechanism of action for potential anti-hyperglycemic therapy. Its ability to inhibit DPP-4, α-glucosidase, and α-amylase positions it as an interesting lead compound for further investigation. While its in vitro potency against DPP-4 is lower than the highly optimized drug Sitagliptin, its dual inhibitory action on carbohydrate-hydrolyzing enzymes, similar to Acarbose, offers a complementary approach to glucose control.
Future research should focus on elucidating the precise binding modes of this compound with its target enzymes through structural biology studies. Furthermore, in vivo studies are essential to validate its efficacy, determine its pharmacokinetic and pharmacodynamic properties, and assess its overall safety profile. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and cross-validation of this compound and other novel anti-hyperglycemic agents.
References
- 1. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α-Glucosidase inhibitors and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. abcam.com [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Glucosidase inhibition assay [bio-protocol.org]
- 13. In vitro α-amylase inhibitory assay [protocols.io]
- 14. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
Head-to-Head Comparison: Ellipyrone A and Vildagliptin in the Context of DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of Ellipyrone A, a novel natural product, and vildagliptin, an established synthetic drug, both of which target the dipeptidyl peptidase-4 (DPP-4) enzyme. The following sections objectively present their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Overview and Mechanism of Action
This compound is a recently identified γ-pyrone enclosed macrocyclic polyketide of marine origin, isolated from the oval bone of the cuttlefish Sepia elliptica.[1] Its discovery has highlighted a new potential source of natural compounds for the management of hyperglycemia. The primary mechanism of action identified for this compound is the inhibition of the DPP-4 enzyme.[1]
Vildagliptin is a well-established, orally active, synthetic antihyperglycemic agent belonging to the adamantane and pyrrolidine derivative classes.[1][2] It is a potent and selective inhibitor of DPP-4, widely used in the clinical management of type 2 diabetes mellitus.[3][4][5]
Both this compound and vildagliptin exert their primary therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control with a low risk of hypoglycemia.[1][4]
Quantitative Performance Data
The inhibitory potential of this compound and vildagliptin against DPP-4 has been quantified using in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Chemical Class | Source | DPP-4 IC50 | Additional Bioactivity |
| This compound | γ-Pyrone enclosed macrocyclic polyketide | Natural (Marine Cuttlefish Sepia elliptica) | 0.35 mM[1] | α-glucosidase inhibition (IC50 0.74 mM), α-amylase inhibition (IC50 0.59 mM)[1] |
| Vildagliptin | Adamantane and Pyrrolidine derivative | Synthetic | ~4.5 nM (in human plasma) | Highly selective for DPP-4 |
Note: The IC50 value for vildagliptin can vary based on experimental conditions and the source of the enzyme (e.g., human, rat). The value presented is a representative figure from the literature.
Experimental Protocols
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (for this compound)
The following protocol is a detailed methodology for determining the DPP-4 inhibitory activity of a compound, as can be inferred from the study on this compound.
Objective: To determine the concentration of the test compound (this compound) required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Materials:
-
DPP-4 enzyme (human recombinant or purified from a suitable source)
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Diprotin A)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer.
-
Varying concentrations of the test compound (this compound) are added to the wells. A control well with no inhibitor and a blank well with no enzyme are also prepared.
-
The DPP-4 enzyme is added to the wells (except the blank) and the plate is pre-incubated.
-
The enzymatic reaction is initiated by adding the substrate, Gly-Pro-p-nitroanilide.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The enzymatic cleavage of the substrate releases p-nitroanilide, a chromogenic product. The absorbance of this product is measured at a specific wavelength (e.g., 405 nm) using a microplate reader at regular intervals.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition by this compound or vildagliptin.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: General workflow for DPP-4 inhibitory activity assay.
Head-to-Head Synopsis
| Feature | This compound | Vildagliptin |
| Source | Natural (Marine) | Synthetic |
| Chemical Nature | Macrocyclic Polyketide | Adamantane/Pyrrolidine Derivative |
| Potency (DPP-4) | Moderate (micromolar range) | High (nanomolar range) |
| Selectivity | Also inhibits α-glucosidase and α-amylase | Highly selective for DPP-4 |
| Clinical Status | Pre-clinical discovery | Clinically approved and marketed |
Conclusion for the Research Professional
Vildagliptin stands as a highly potent and selective DPP-4 inhibitor with a well-established clinical profile. Its nanomolar potency reflects a molecule optimized through medicinal chemistry for a specific target.
This compound, on the other hand, represents a novel discovery from a natural source with moderate DPP-4 inhibitory activity. Its broader bioactivity, including the inhibition of α-glucosidase and α-amylase, suggests a multi-targeted approach to glycemic control, which could be of interest for further investigation. While its potency against DPP-4 is significantly lower than that of vildagliptin, this compound's unique macrocyclic structure could serve as a scaffold for the development of new, potentially more potent and selective, antidiabetic agents. Further research, including structural optimization and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of topopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipyrones A-B, from oval bone cuttlefish Sepia elliptica: Antihyperglycemic γ-pyrone enclosed macrocyclic polyketides attenuate dipeptidyl peptidase-4 and carbolytic enzymes | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipyrone A: A Comparative Analysis of its Potential Efficacy in Streptozotocin-Induced Diabetic Rats
A new frontier in the landscape of diabetes therapeutics, Ellipyrone A, a γ-pyrone enclosed macrocyclic polyketide, has emerged as a molecule of interest for researchers in diabetology. This guide provides a comparative analysis of its potential in vivo efficacy, drawing upon its known in vitro bioactivities and comparing them with established therapeutic agents in the context of streptozotocin (STZ)-induced diabetic rat models.
While direct in vivo studies on this compound in STZ-induced diabetic rats are not yet publicly available, its demonstrated inhibitory effects on key enzymes involved in glucose homeostasis provide a strong basis for predicting its therapeutic potential. This guide will objectively compare the anticipated performance of this compound with that of two well-established drugs: sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and acarbose, an α-glucosidase inhibitor.
Comparative Data Summary
The following tables summarize the available in vitro data for this compound and the reported in vivo efficacy of sitagliptin and acarbose in STZ-induced diabetic rat models.
Table 1: In Vitro Bioactivity of this compound
| Target Enzyme | IC50 | Reference |
| Dipeptidyl peptidase-4 (DPP-4) | 0.35 mM | [1] |
| α-glucosidase | 0.74 mM | [1] |
| α-amylase | 0.59 mM | [1] |
Table 2: In Vivo Efficacy of Sitagliptin in STZ-Induced Diabetic Rats
| Parameter | Dose | Outcome | Reference |
| Blood Glucose | 10 mg/kg/day | Significantly decreased | [2] |
| Body Weight | 10 mg/kg/day | Maintained compared to untreated diabetic group | [2] |
| Pancreatic Weight | 10 mg/kg/day | Significantly maintained compared to untreated diabetic group | [2] |
| Inflammatory Markers (IL-6, TNF-α) | 100 mg/kg/day | Significantly reduced | [3] |
| Renal Function Markers (Creatinine, BUN) | 100 mg/kg/day | Significantly improved | [3] |
Table 3: In Vivo Efficacy of Acarbose in STZ-Induced Diabetic Rats
| Parameter | Dose | Outcome | Reference |
| Postprandial Blood Glucose | 5 mg/100g diet | Significantly lower | [4] |
| Fasting Blood Glucose | 20 mg/100g diet | Tendency to lower (not statistically significant) | [4] |
| Serum Triglycerides | 5 mg/100g diet | Significantly lower | [4] |
| Water Intake & Urinary Output | 20 and 40 mg/100g diet | Reduced | [5] |
Experimental Protocols
The following provides a detailed methodology for the induction of diabetes in rats using streptozotocin, a commonly used method in preclinical diabetes research.
Streptozotocin-Induced Diabetic Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in cold citrate buffer (pH 4.5), is administered at a dose ranging from 40-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
Treatment Administration:
-
Monitoring: Key parameters such as blood glucose levels, body weight, food and water intake, and relevant biomarkers are monitored throughout the study period.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways through which this compound may exert its anti-diabetic effects, based on its known inhibitory activities.
Caption: Proposed mechanism of this compound via DPP-4 inhibition.
Caption: Proposed mechanism of this compound via α-glucosidase inhibition.
Caption: Experimental workflow for in vivo validation.
Conclusion and Future Directions
This compound presents a promising multi-targeted approach to the management of type 2 diabetes through its concurrent inhibition of DPP-4, α-glucosidase, and α-amylase. Based on the preclinical data of established drugs with similar mechanisms, it is anticipated that this compound would effectively lower postprandial hyperglycemia and potentially improve overall glycemic control in STZ-induced diabetic rats. Furthermore, its DPP-4 inhibitory activity suggests it may also confer benefits on β-cell function and reduce diabetes-associated inflammation.
To validate these hypotheses, dedicated in vivo studies are imperative. Future research should focus on determining the oral bioavailability, pharmacokinetic profile, and dose-dependent efficacy of this compound in STZ-induced diabetic models. A head-to-head comparison with standard-of-care medications like sitagliptin and acarbose would provide a clear assessment of its therapeutic potential and position it within the current landscape of anti-diabetic agents. Such studies are crucial to translate the promising in vitro findings of this compound into a potential new therapeutic option for individuals with type 2 diabetes.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an alpha-glucosidase inhibitor, acarbose, on blood glucose and serum lipids in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of dietary acarbose in the streptozotocin-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the metabolic stability of Ellipyrone A and synthetic DPP-4 inhibitors
A detailed guide for researchers and drug development professionals on the in vitro metabolic stability of leading synthetic dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides a comparative overview of sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin, supported by experimental data and detailed methodologies.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The metabolic stability of these drugs is a critical determinant of their pharmacokinetic profile, influencing dosing frequency and potential for drug-drug interactions.
This guide presents a comparative study of the in vitro metabolic stability of five widely prescribed synthetic DPP-4 inhibitors: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin. Due to the current lack of publicly available data on the metabolic stability of the natural product Ellipyrone A, this comparison focuses on these synthetic alternatives. The information herein is intended to provide researchers and drug development professionals with a valuable resource for understanding the metabolic fate of these important therapeutic agents.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. The key parameters measured are the half-life (t½) of the compound and its intrinsic clearance (CLint), which is a measure of the rate of metabolism by the liver.
Table 1: In Vitro Metabolic Stability of Synthetic DPP-4 Inhibitors in Human Liver Microsomes (HLM)
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Data Source/Citation |
| Sitagliptin | > 60 | < 11.5 | [1] |
| Vildagliptin | Not explicitly stated, but metabolism is a major clearance pathway | Not explicitly stated, but metabolism is a major clearance pathway | [2] |
| Saxagliptin | Not explicitly stated, but undergoes metabolism by CYP3A4/5 | Not explicitly stated, but undergoes metabolism by CYP3A4/5 | [3][4] |
| Linagliptin | > 120 | Low | [5] |
| Alogliptin | Not explicitly stated, but undergoes limited metabolism | Not explicitly stated, but undergoes limited metabolism | [6] |
Note: The available data for some compounds is qualitative. Quantitative values are provided where specific studies were found. The lack of standardized reporting across different studies makes direct comparison challenging.
Table 2: In Vitro Metabolic Stability of Synthetic DPP-4 Inhibitors in Human Hepatocytes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/10^6 cells) | Data Source/Citation |
| Sitagliptin | > 120 (in rat hepatocytes) | Low (in rat hepatocytes) | [1] |
| Vildagliptin | Not explicitly stated, but metabolized to an inactive metabolite | Not explicitly stated, but metabolized to an inactive metabolite | [7] |
| Saxagliptin | Not explicitly stated, but metabolized to an active metabolite | Not explicitly stated, but metabolized to an active metabolite | [3][4] |
| Linagliptin | Not explicitly stated, but hepatic metabolism is minimal | Not explicitly stated, but hepatic metabolism is minimal | [5] |
| Alogliptin | Not explicitly stated, but undergoes limited metabolism | Not explicitly stated, but undergoes limited metabolism | [6] |
Note: Data from human hepatocytes for some compounds is limited in the public domain. Data from rat hepatocytes is provided for sitagliptin as an indicator.
Experimental Protocols
The following are detailed methodologies for the key in vitro metabolic stability assays.
Human Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound, positive controls, and internal standard. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the human liver microsomes to the wells. The final protein concentration is typically 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.[8]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve is the rate constant for elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[9]
-
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells containing both Phase I and Phase II metabolic enzymes and their necessary cofactors.[10]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Williams' Medium E or other suitable culture medium
-
Test compound and positive control compounds
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Resuspend the viable cells in the appropriate culture medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).[11]
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of a collagen-coated 96-well plate.
-
Add the test compound to the wells. The final concentration should be chosen to be below the Km for the primary metabolizing enzymes if known.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the metabolic activity by adding cold acetonitrile containing the internal standard to the wells.[11]
-
Sample Processing: Scrape the wells to detach the cells and then centrifuge the plate to pellet cell debris.
-
Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of DPP-4 inhibition and a typical experimental workflow for determining metabolic stability.
References
- 1. Toxicity of Kava Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of linagliptin in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Ellipyrone A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ellipyrone A, a chemical used in laboratory settings, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
These classifications necessitate careful handling and disposal to prevent harm to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing (e.g., lab coat) |
| Respiratory Protection | Suitable respirator |
This data is synthesized from the Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant [1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Containment of Spills:
-
In the event of a spill, immediately evacuate personnel to a safe area[1].
-
Wear full personal protective equipment before attempting to clean the spill[1].
-
Prevent further leakage or spillage if it is safe to do so[1].
-
Keep the product away from drains and water courses[1].
-
For liquid solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Collect all spillage and contaminated materials[1].
2. Waste Collection and Labeling:
-
Place all waste this compound, including spilled material and contaminated items (e.g., absorbent materials, gloves, weighing paper), into a designated, sealable, and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
The storage area should be designated for hazardous chemical waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].
Diagram: this compound Disposal Workflow
A flowchart illustrating the key steps for the safe disposal of this compound.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Diagram: Emergency Response Logic
A decision diagram for immediate actions following accidental exposure to this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
